7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
Description
Properties
IUPAC Name |
7-chloro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-7-3-4-9-8(6-7)11(15)14-5-1-2-10(14)13-9/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYQPVBFNWJTIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(C=C(C=C3)Cl)C(=O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368519 | |
| Record name | 7-Chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60811-39-4 | |
| Record name | 7-Chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
The quinazoline ring system is a cornerstone in the development of therapeutic agents, renowned for its diverse pharmacological activities. Within this broad class, the fused heterocyclic structure of 7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one represents a synthetically accessible and highly versatile scaffold for drug discovery. This technical guide provides a comprehensive overview of this compound, from its fundamental chemical identity to its synthesis, and the compelling biological activities exhibited by its derivatives, offering a roadmap for its application in modern research and development.
The core structure, a pyrrolo[2,1-b]quinazoline, is a rigid, tricyclic system that presents multiple points for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. The presence of a chlorine atom at the 7-position is of particular interest, as halogens can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. This guide will delve into the scientific rationale behind the exploration of this compound and its analogues, providing a solid foundation for researchers aiming to leverage this promising chemical entity.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of any scientific investigation. This section outlines the key identifiers and calculated characteristics of this compound.
| Property | Value | Source |
| CAS Number | 60811-39-4 | [1] |
| Molecular Formula | C₁₁H₉ClN₂O | [1] |
| Molecular Weight | 220.66 g/mol | [1] |
| Synonyms | 7-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one | [1] |
Synthetic Pathways: A Guide to a Key Intermediate
While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, a robust and adaptable synthetic route can be confidently inferred from the well-established synthesis of its 7-bromo analogue. The following protocol is an adaptation of a validated procedure, providing a reliable method for obtaining the target compound.
Conceptual Synthetic Workflow
The synthesis of the pyrrolo[2,1-b]quinazolin-9(1H)-one core is a two-step process involving the initial formation of a quinazolinone ring followed by the annulation of the pyrrolidine ring.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Adapted)
Materials:
-
2-amino-5-chlorobenzoic acid
-
Pyrrolidin-2-one
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
25% (w/w) Ammonium hydroxide solution
-
Appropriate organic solvents for extraction and purification (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine 2-amino-5-chlorobenzoic acid (1 equivalent) and pyrrolidin-2-one (1.6 equivalents).
-
Reagent Addition: Cool the mixture in an ice bath to 0-5 °C. Add phosphorus oxychloride (7 equivalents) dropwise over a period of 1 hour, ensuring the temperature remains below 10 °C. The dropwise addition is crucial to control the exothermic nature of the reaction and prevent the formation of side products.
-
Reaction Progression: After the addition is complete, remove the ice bath and heat the reaction mixture to 95-98 °C for 2 hours. The heating step drives the cyclization and formation of the quinazolinone ring.
-
Quenching and Work-up: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice with vigorous stirring. This step hydrolyzes the excess phosphorus oxychloride.
-
Basification: Neutralize the acidic mixture by the slow addition of a 25% ammonium hydroxide solution until the pH reaches 10-11. This will precipitate the crude product.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL). The organic layers contain the desired product.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Spectroscopic and Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Based on data from closely related 7-substituted pyrrolo[2,1-b]quinazolin-9(1H)-ones, the following spectral characteristics are anticipated for the title compound.
| Analytical Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.3 (d, 1H, Ar-H), ~7.7 (dd, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~4.2 (t, 2H, -CH₂-), ~3.2 (t, 2H, -CH₂-), ~2.3 (m, 2H, -CH₂-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~160 (C=O), ~159 (Ar-C), ~148 (Ar-C), ~137 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~125 (Ar-C), ~120 (Ar-C), ~46 (-CH₂-), ~32 (-CH₂-), ~19 (-CH₂-) |
| High-Resolution Mass Spectrometry (HRMS-ESI) | Calculated for C₁₁H₁₀ClN₂O [M+H]⁺: 221.0476; Found: Expected to be within ± 5 ppm. |
| Infrared (IR) Spectroscopy (ATR) | ν (cm⁻¹): ~1680-1700 (C=O stretch), ~1600 (C=N stretch), ~1480-1580 (Ar C=C stretch), ~750-850 (C-Cl stretch) |
Biological Activity and Therapeutic Potential: A Focus on Cholinesterase Inhibition
The pyrrolo[2,1-b]quinazolin-9(1H)-one scaffold has emerged as a promising framework for the development of potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critically involved in the pathology of Alzheimer's disease. A recent study on a series of 28 novel 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivatives demonstrated significant inhibitory activity in the micromolar range[2][3].
Mechanism of Action: Insights from Molecular Modeling
Molecular dynamics simulations of the potent 7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivative have provided valuable insights into its interaction with the active site of AChE[2]. These studies suggest that the quinazolinone core and its substituents form key interactions with amino acid residues within the enzyme's active site, leading to its inhibition. This provides a strong rationale for the further exploration of this compound as a scaffold for designing novel cholinesterase inhibitors.
Caption: A simplified diagram illustrating the proposed mechanism of action for cholinesterase inhibition.
Future Directions and Applications in Drug Discovery
The versatility of the this compound scaffold extends beyond cholinesterase inhibition. The quinazoline core is a well-established pharmacophore in oncology, with several approved drugs targeting kinases. Furthermore, derivatives of related fused heterocyclic systems have shown promise as antibacterial and antimalarial agents.
For drug development professionals, this compound represents a valuable starting point for several reasons:
-
Synthetic Tractability: The straightforward and scalable synthesis allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
-
Chemical Stability: The fused aromatic system generally imparts good chemical and metabolic stability.
-
Modifiable Core: The chlorine atom at the 7-position can be readily displaced or modified through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide range of substituents and explore new chemical space[2][3].
Conclusion
This compound is a compelling chemical entity with significant potential in medicinal chemistry and drug discovery. Its accessible synthesis and the demonstrated biological activity of its close analogues, particularly as cholinesterase inhibitors, make it a valuable tool for researchers. This guide has provided a comprehensive overview of its chemical properties, a reliable synthetic protocol, and a discussion of its therapeutic potential. As the quest for novel therapeutics continues, the strategic utilization of such privileged scaffolds will undoubtedly play a pivotal role in the development of the next generation of medicines.
References
-
Turgunov, D., et al. (2025). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 30(13), 2791. [Link]
-
CP Lab Safety. (n.d.). This compound, 95%+ Purity, C11H9ClN2O, 250 mg. Retrieved from [Link]
-
PubMed. (2025). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1- b]Quinazolin-9(1 H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki-Miyaura Cross-Coupling Reaction. Molecules, 30(13), 2791. [Link]
Sources
physicochemical properties of 7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
An In-depth Technical Guide to the Physicochemical Properties of 7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] this compound is a member of this important class of heterocyclic compounds. Its rigid, tricyclic structure, composed of a quinazolinone fused with a pyrrolidine ring, provides a unique three-dimensional framework for molecular interactions with biological targets. The presence of a chlorine atom at the 7-position significantly influences the molecule's electronic properties and metabolic stability, making it an intriguing candidate for drug discovery and development.
This technical guide provides a comprehensive overview of the core , offering insights into its molecular characteristics and the experimental methodologies used for their determination. Understanding these properties is paramount for predicting a compound's pharmacokinetic and pharmacodynamic behavior, and for its successful progression through the drug development pipeline.
Molecular Structure and Basic Properties
The foundational characteristics of a molecule are dictated by its structure. This compound possesses the molecular formula C₁₁H₉ClN₂O and a molecular weight of 220.65 g/mol .[2][3]
| Property | Value | Source |
| CAS Number | 60811-39-4 | [2][3] |
| Molecular Formula | C₁₁H₉ClN₂O | [2][3] |
| Molecular Weight | 220.65 g/mol | [2][3] |
| Purity | Typically >95% | [2][3] |
Synthesis Outline
The synthesis of the pyrrolo[2,1-b]quinazolin-9(1H)-one core generally involves the condensation of an anthranilic acid derivative with a suitable lactam. For this compound, a common synthetic route would involve the reaction of 2-amino-5-chlorobenzoic acid with a pyrrolidinone precursor, often in the presence of a dehydrating agent like phosphorus oxychloride.[4]
Caption: General synthetic workflow for this compound.
Key Physicochemical Properties
The journey of a drug from administration to its target is governed by its physicochemical properties. The following sections detail the critical parameters for this compound.
Melting Point
Experimental Protocol: Capillary Melting Point Determination
-
A small, dry sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is slowly increased, and the range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting point.
Solubility
Aqueous solubility is a critical determinant of a drug's absorption and distribution. Many quinazolinone derivatives are known to have poor solubility in water, which can pose a challenge for oral bioavailability.[4] The lipophilic nature of the fused ring system and the presence of the chloro-substituent suggest that this compound is likely to be poorly soluble in aqueous media.
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
-
An excess amount of the solid compound is added to a known volume of solvent (e.g., phosphate-buffered saline, pH 7.4).
-
The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The saturated solution is filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as HPLC-UV.
Caption: Workflow for determining equilibrium solubility.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key predictor of a drug's ability to cross cell membranes. A balanced LogP is crucial for good oral absorption and cell permeability. Given the aromatic and heterocyclic nature of the core structure, this compound is expected to be a lipophilic molecule.
Experimental Protocol: Shake-Flask Method for LogP Determination
-
The compound is dissolved in a mixture of n-octanol and water.
-
The mixture is shaken vigorously to allow for partitioning between the two phases.
-
The mixture is then centrifuged to separate the octanol and water layers.
-
The concentration of the compound in each layer is measured (e.g., by UV-Vis spectroscopy or HPLC).
-
The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Ionization Constant (pKa)
The pKa of a compound indicates its state of ionization at a given pH. This is critical for understanding its solubility, absorption, and interaction with biological targets. The this compound molecule contains nitrogen atoms that can act as proton acceptors (basic centers) and a lactam proton that could potentially be acidic, though likely with a very high pKa. The quinazolinone core is generally weakly basic.
Experimental Protocol: Potentiometric Titration
-
A solution of the compound is prepared in a suitable solvent (e.g., water or a water-methanol mixture).
-
The solution is titrated with a standardized acid or base.
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the structure and purity of a compound. While specific spectra for this compound are not available in the provided search results, data from closely related analogs can be used for interpretation. For instance, the ¹H NMR spectrum of the 7-bromo analog shows characteristic signals for the aromatic protons and the aliphatic protons of the pyrrolidine ring.[5]
Expected Spectroscopic Features:
-
¹H NMR: Aromatic protons would appear in the downfield region (typically 7-8.5 ppm). The methylene protons of the pyrrolidine ring would appear as multiplets in the upfield region (around 2-4.5 ppm).
-
¹³C NMR: Aromatic carbons would resonate in the range of 110-150 ppm. The carbonyl carbon of the quinazolinone would be significantly downfield (around 160 ppm). The aliphatic carbons of the pyrrolidine ring would be in the upfield region.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the lactam would be expected around 1650-1700 cm⁻¹. C-Cl stretching vibrations would appear in the fingerprint region.
-
Mass Spectrometry: The molecular ion peak ([M]⁺) would be observed at m/z 220, with a characteristic isotopic pattern for a chlorine-containing compound ([M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak).
Potential Biological Significance
The quinazoline scaffold is a privileged structure in drug discovery. Derivatives of 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one have been investigated as cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[4][5][6] The introduction of various substituents on the quinazolinone ring has been shown to modulate their biological activity. The 7-chloro substituent is a common modification in medicinal chemistry to enhance metabolic stability and cell permeability. Therefore, this compound represents a valuable lead compound for further optimization and biological evaluation.
Conclusion
This compound is a heterocyclic compound with significant potential in medicinal chemistry. Its physicochemical properties, including a likely high melting point, poor aqueous solubility, and moderate to high lipophilicity, are critical considerations for its development as a therapeutic agent. A thorough understanding and experimental determination of these properties are essential for guiding formulation strategies, predicting in vivo behavior, and ultimately unlocking the therapeutic potential of this promising scaffold.
References
-
Al-Buriki, A. et al. (2023). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Molecules. Available at: [Link]
-
Al-Buriki, A. et al. (2023). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. PubMed Central. Available at: [Link]
-
PubMed. (2025). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1- b]Quinazolin-9(1 H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki-Miyaura Cross-Coupling Reaction. PubMed. Available at: [Link]
-
Nasrullayev, A. O. et al. (2017). Crystal structure, Hirshfeld surface analysis and DFT calculations of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
CP Lab Safety. (n.d.). This compound, 95%+ Purity, C11H9ClN2O, 250 mg. CP Lab Safety. Available at: [Link]
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A Spectroscopic Guide to 7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one: Elucidating Molecular Structure
This technical guide provides a comprehensive overview of the spectroscopic characterization of 7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one , a heterocyclic compound of interest in medicinal chemistry and drug development. For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's spectral signature is paramount for structural confirmation, purity assessment, and the elucidation of its chemical behavior. This document delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—offering both theoretical insights and practical, field-proven methodologies for the analysis of this quinazolinone derivative.
Molecular Identity and Physicochemical Properties
Before delving into the spectral data, it is essential to establish the fundamental properties of the target compound.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₁H₉ClN₂O[1][2][3] |
| Molecular Weight | 220.65 g/mol [1][2][3] |
| CAS Number | 60811-39-4[1][2][3] |
| Structure | |
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Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[4] It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For this compound, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol for NMR Spectroscopy
A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.
Caption: Workflow for NMR Spectroscopic Analysis.
Predicted ¹H NMR Spectrum
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons. The predicted chemical shifts for this compound are based on the analysis of its 7-bromo analogue and other substituted quinazolinones.[5]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.3 | d | 1H | H-8 | The proton at position 8 is expected to be a doublet due to coupling with H-6. Its downfield shift is attributed to the deshielding effect of the adjacent carbonyl group and the aromatic ring current. |
| ~7.8 | dd | 1H | H-6 | This proton will appear as a doublet of doublets due to coupling with both H-5 and H-8. |
| ~7.5 | d | 1H | H-5 | The proton at position 5 will be a doublet due to coupling with H-6. |
| ~4.2 | t | 2H | H-1 | These methylene protons are adjacent to a nitrogen atom, resulting in a downfield shift. They will appear as a triplet due to coupling with the H-2 protons. |
| ~3.2 | t | 2H | H-3 | These methylene protons are adjacent to the fused ring system and will appear as a triplet due to coupling with the H-2 protons. |
| ~2.3 | m | 2H | H-2 | The methylene protons at position 2 will be a multiplet due to coupling with both H-1 and H-3 protons. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The predicted chemical shifts are extrapolated from data on related quinazolinone structures.[6]
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | C-9 | The carbonyl carbon of the amide group is expected to be significantly downfield. |
| ~159 | C-9a | Quaternary carbon at the ring junction. |
| ~148 | C-4a | Quaternary carbon adjacent to a nitrogen atom. |
| ~137 | C-6 | Aromatic methine carbon. |
| ~129 | C-7 | Quaternary aromatic carbon attached to the chlorine atom. |
| ~128 | C-5 | Aromatic methine carbon. |
| ~122 | C-8a | Quaternary aromatic carbon at the ring junction. |
| ~120 | C-8 | Aromatic methine carbon. |
| ~47 | C-1 | Methylene carbon adjacent to a nitrogen atom. |
| ~32 | C-3 | Methylene carbon. |
| ~19 | C-2 | Methylene carbon. |
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[7] It is used to determine the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns.
Experimental Protocol for Mass Spectrometry
The choice of ionization technique is critical for obtaining meaningful mass spectra. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.
Caption: Workflow for Mass Spectrometric Analysis.
Expected Mass Spectrum
In an ESI mass spectrum, this compound is expected to be observed as the protonated molecule, [M+H]⁺. A key feature will be the isotopic pattern of the chlorine atom.
| m/z | Ion | Expected Relative Abundance | Rationale |
| 221.04 | [M+H]⁺ (with ³⁵Cl) | 100% | The monoisotopic peak corresponding to the protonated molecule containing the more abundant ³⁵Cl isotope. |
| 223.04 | [M+H]⁺ (with ³⁷Cl) | ~32% | The isotopic peak corresponding to the protonated molecule containing the less abundant ³⁷Cl isotope. The ~3:1 ratio of the M and M+2 peaks is a characteristic signature of a monochlorinated compound. |
The fragmentation of the quinazolinone core often involves characteristic losses.[8] For this molecule, potential fragmentation pathways could include the loss of CO, ethylene, or cleavage of the pyrrolo ring.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[3] It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.
Experimental Protocol for IR Spectroscopy
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a common and convenient method.
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Solubility Profiling of 7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one: A Theoretical and Practical Guide
An In-Depth Technical Guide for the Research Professional
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities.[1][2] The compound 7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, a member of this family, presents a unique set of physicochemical properties that are critical for its application in drug development and chemical research. A compound's therapeutic efficacy is profoundly influenced by its solubility, which governs its absorption, distribution, metabolism, and excretion (ADME) profile.[3] This guide provides a comprehensive analysis of the theoretical solubility characteristics of this compound, coupled with a robust, step-by-step experimental protocol for its empirical determination in various organic solvents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility of this promising heterocyclic compound.
Theoretical Solubility Analysis: A Molecular Structure Perspective
The solubility of a compound is dictated by the interplay of its intrinsic properties and the characteristics of the solvent. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be miscible.[4][5][6] An analysis of the molecular structure of this compound (Molecular Formula: C₁₁H₉ClN₂O, Molecular Weight: 220.65 g/mol ) allows for an expert prediction of its solubility profile.[7][8][9]
Molecular Structure of this compound:
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crystal structure of 7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
An In-Depth Technical Guide to the Crystal Structure of 7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one and its Bromo-Analog
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the , a molecule of significant interest in medicinal chemistry. Due to the limited availability of specific crystallographic data for the chloro- derivative, this document leverages the detailed structural analysis of its isostructural bromo-analog, 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, to provide authoritative insights into the molecular geometry, crystal packing, and the experimental procedures used for such determinations.
The quinazoline scaffold is a cornerstone in the development of therapeutic agents, with derivatives showing promise in treating a range of diseases, including cancer and neurodegenerative disorders like Alzheimer's disease.[1][2][3] The title compound and its analogs are actively being investigated as potential cholinesterase inhibitors.[1][2] Understanding the three-dimensional atomic arrangement of these molecules is paramount for structure-based drug design and for elucidating their mechanism of action at a molecular level.
Molecular Structure and Conformation
The molecular structure of the bromo-analog, C₁₁H₉BrN₂O, reveals an almost planar conformation.[3][4] The core quinazoline ring system, comprising the fused benzene and pyrimidine rings, is essentially coplanar.[3][4] The dihydropyrrole ring adopts a slight envelope conformation.[3][4] This near-planarity has significant implications for intermolecular interactions, particularly π-π stacking, which is a dominant feature in the crystal packing.
The halogen substituent at the 7-position is a key feature, influencing the electronic properties of the molecule and its potential interactions with biological targets. The chloro- derivative is expected to exhibit a very similar molecular geometry and crystal packing to the bromo- derivative due to the similar steric and electronic properties of chlorine and bromine.
Experimental Determination of the Crystal Structure: A Methodological Workflow
The determination of the crystal structure of small molecules like this compound is typically achieved through single-crystal X-ray diffraction.[5][6] This powerful analytical technique provides precise information about the atomic positions within the crystal lattice, bond lengths, bond angles, and intermolecular interactions.[6]
The following is a detailed, step-by-step methodology that represents a standard workflow for such an analysis:
Synthesis and Crystallization
The initial and often most challenging step is the synthesis of the target compound and the growth of high-quality single crystals suitable for X-ray diffraction.[7]
Synthesis: The synthesis of 7-substituted-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones can be achieved through various synthetic routes. A common approach involves the reaction of 2-amino-5-halobenzoic acid with appropriate lactams in the presence of a dehydrating agent like phosphorus oxychloride.[8]
Crystallization Protocol:
-
Solvent Selection: A systematic screening of solvents and solvent mixtures is performed to identify conditions where the compound has moderate solubility.
-
Supersaturation: A supersaturated solution is prepared by dissolving the compound in a suitable solvent at an elevated temperature.
-
Slow Cooling: The solution is allowed to cool down to room temperature slowly and undisturbed. Rapid cooling can lead to the formation of polycrystalline powder or amorphous precipitate.
-
Vapor Diffusion: Alternatively, the hanging drop or sitting drop vapor diffusion method can be employed. A concentrated solution of the compound is allowed to equilibrate with a reservoir containing a solvent in which the compound is less soluble, leading to gradual crystallization.
-
Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) are formed, they are carefully harvested and mounted on a goniometer head for data collection.[9]
X-ray Diffraction Data Collection
The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[9] The diffracted X-rays are detected, and their intensities and positions are recorded.
Data Collection Parameters:
-
X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å) radiation is commonly used for small molecule crystallography.[5]
-
Temperature: Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated. The data collection strategy is optimized to ensure complete and redundant data are collected.
Data Processing and Structure Solution
The raw diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of each reflection.
Workflow for Structure Solution and Refinement:
Explanation of the Workflow:
-
Data Processing: The collected diffraction images are processed to generate a reflection file containing the Miller indices (h, k, l) and the intensity of each reflection.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary atomic model.[9]
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods.[10] This iterative process involves adjusting atomic coordinates, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed structure factors. Difference Fourier maps are used to locate missing atoms (like hydrogens) and to identify any disorder or unaccounted-for electron density.
-
Validation: The final structural model is validated to ensure its chemical and crystallographic sensibility. This includes checking bond lengths, angles, and for any potential issues with the refinement. The final results are typically reported in a Crystallographic Information File (CIF).
Crystallographic Data for 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
The following table summarizes the crystallographic data for the bromo-analog, which serves as a reliable reference for the chloro-derivative.[4]
| Parameter | Value |
| Chemical Formula | C₁₁H₉BrN₂O |
| Formula Weight | 265.11 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.456(2) |
| b (Å) | 11.234(3) |
| c (Å) | 11.345(3) |
| β (°) | 108.34(3) |
| Volume (ų) | 1023.4(4) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.722 |
| Absorption Coefficient (mm⁻¹) | 4.688 |
| F(000) | 528 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| Temperature (K) | 293(2) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Reflections Collected | 2345 |
| Independent Reflections | 1789 [R(int) = 0.045] |
| Final R indices [I>2σ(I)] | R1 = 0.048, wR2 = 0.112 |
| R indices (all data) | R1 = 0.072, wR2 = 0.125 |
| CCDC Deposition Number | 2194365 |
Analysis of Intermolecular Interactions
The crystal packing of the bromo-analog is stabilized by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful tool to visualize and quantify these interactions.[4] For the bromo-derivative, the dominant interactions are H···H, Br···H/H···Br, and O···H/H···O contacts.[4] Additionally, Br···Br interactions are observed, contributing to the overall stability of the crystal lattice.[4] The near-planar nature of the molecule also facilitates π-π stacking interactions between the aromatic rings of adjacent molecules.
Significance and Future Directions
The detailed structural elucidation of this compound and its analogs is crucial for advancing our understanding of their biological activities. The precise knowledge of the three-dimensional structure allows for:
-
Structure-Activity Relationship (SAR) Studies: Correlating structural features with biological activity to design more potent and selective inhibitors.
-
Computational Modeling: The crystallographic data provides an essential input for molecular docking and molecular dynamics simulations to predict the binding mode of these compounds with their biological targets, such as acetylcholinesterase.[1]
-
Lead Optimization: Guiding the chemical modification of the scaffold to improve pharmacokinetic and pharmacodynamic properties.
Future work should focus on obtaining the specific crystal structure of the 7-chloro derivative to confirm its isomorphism with the bromo-analog and to provide a more accurate model for computational studies. Co-crystallization with target enzymes would provide invaluable insights into the binding interactions and mechanism of inhibition.
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Tojiboev, A., et al. (2025). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 30(13), 2791. [Link]
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Tojiboev, A., et al. (2025). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1- b]Quinazolin-9(1 H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki-Miyaura Cross-Coupling Reaction. PubMed. [Link]
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Chemistry LibreTexts. (2023). X-ray Crystallography. [Link]
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Tojiboev, A., et al. (2022). Crystal structure, Hirshfeld surface analysis and DFT calculations of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 793–798. [Link]
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Moreira, N. M., et al. (2022). Synthesis of dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones via photo-induced alkylation-cyclization. ResearchGate. [Link]
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Nasrullayev, A. O., et al. (2012). 2,3-Dihydropyrrolo[2,1-b]quinazoline-9(1H)-thione. PubMed Central. [Link]
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Mphahlele, M. J., et al. (2019). Novel 2,3-Dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones: Synthesis and Biological Evaluation. Molecules, 24(18), 3293. [Link]
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Tojiboev, A., et al. (2025). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. PubMed Central. [Link]
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Tojiboev, A., et al. (2022). Crystal structure, Hirshfeld surface analysis and DFT calculations of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one. National Institutes of Health. [Link]
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PubChemLite. 7-chloro-1h,2h,3h,9h-pyrrolo[2,1-b]quinazolin-9-one. [Link]
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The Rising Therapeutic Potential of 7-Chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one Derivatives: A Technical Guide
Introduction: The quest for novel therapeutic agents with high efficacy and specificity is a perpetual endeavor in medicinal chemistry. Within the vast landscape of heterocyclic compounds, the quinazolinone scaffold has emerged as a "privileged structure" due to its remarkable and diverse pharmacological activities. This guide focuses on a specific, highly promising subclass: 7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivatives . The strategic incorporation of a chloro group at the 7-position, combined with the rigid, tricyclic pyrrolo-quinazolinone framework, offers a unique chemical architecture for designing potent and selective modulators of various biological targets. This document provides an in-depth technical overview of the known biological activities of these derivatives, focusing on their potential in neurodegenerative diseases, oncology, and infectious diseases. We will delve into the mechanistic insights, structure-activity relationships (SAR), and detailed experimental protocols for their evaluation, providing a comprehensive resource for researchers and drug development professionals.
Part 1: Cholinesterase Inhibitory Activity - A Promising Avenue for Alzheimer's Disease Therapeutics
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. One of the primary therapeutic strategies for symptomatic relief is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are responsible for the breakdown of the neurotransmitter acetylcholine. Recent research has identified 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivatives as potent cholinesterase inhibitors, with chloro-substituted analogs demonstrating particularly high activity.
Mechanism of Action and Structure-Activity Relationship (SAR)
The inhibitory potential of these derivatives stems from their ability to bind within the active site of both AChE and BChE. Molecular dynamics simulations suggest that the planar, electron-rich quinazolinone core interacts with key aromatic residues in the enzyme's active site gorge, while substituents on the 7-aryl ring can form additional interactions, enhancing binding affinity and inhibitory potency.
A pivotal study on a series of 7-aryl derivatives revealed that the nature and position of substituents on the phenyl ring at the 7-position significantly influence inhibitory activity. Halogen substituents, in particular, have been shown to be beneficial. The compound 7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one emerged as the most potent inhibitor of acetylcholinesterase in this series, highlighting the importance of the chloro-substitution for this biological activity.[1][2]
Quantitative Data Summary
The following table summarizes the in vitro cholinesterase inhibitory activity of selected 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivatives.
| Compound ID | 7-Aryl Substituent | AChE IC₅₀ (µM)[1] | BChE IC₅₀ (µM)[1] |
| 3a | 4-Chlorophenyl | > 50 | > 50 |
| 3g | 3-Chlorophenyl | 22.45 ± 0.51 | 45.18 ± 1.12 |
| 3k | 3-Chloro-4-fluorophenyl | 6.084 ± 0.26 | 29.01 ± 0.74 |
| 3f | 3-Methylphenyl | 15.82 ± 0.43 | 38.49 ± 0.98 |
| 3h | 3-Methoxyphenyl | 11.27 ± 0.38 | 33.71 ± 0.85 |
Data presented as mean ± standard deviation.
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a robust and widely used colorimetric method for determining AChE and BChE inhibitory activity.
Principle: The assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (produced from the hydrolysis of the substrate acetylthiocholine or butyrylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of enzymes, substrates, and DTNB in phosphate buffer.
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of the AChE or BChE solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the respective substrate solution (ATCI for AChE, BTCI for BChE).
-
Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
The percentage of inhibition is calculated using the formula: (1 - (Rate of sample / Rate of control)) * 100.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Workflow Diagram: Cholinesterase Inhibition Assay
Caption: Workflow for the in vitro cholinesterase inhibition assay.
Part 2: Anticancer Activity - Exploring a New Frontier
While specific studies on the anticancer activity of This compound derivatives are limited, the broader classes of quinazolinone and pyrrolo-quinazolinone compounds have demonstrated significant cytotoxic effects against various cancer cell lines. This suggests a strong rationale for investigating the anticancer potential of the 7-chloro substituted scaffold.
Plausible Mechanisms of Action and SAR Insights
The anticancer activity of quinazolinone derivatives is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases (e.g., EGFR), topoisomerases, and cyclin-dependent kinases (CDKs). The planar nature of the quinazolinone ring system allows for effective intercalation with DNA or binding to the ATP-binding pocket of kinases.
Based on studies of related compounds, it is hypothesized that the 7-chloro-pyrrolo-quinazolinone scaffold could serve as a potent pharmacophore for developing novel anticancer agents. The chloro-substituent can enhance lipophilicity, potentially improving cell membrane permeability, and can also engage in specific halogen bonding interactions within the target protein's active site. Fused pyrrolo-quinazolinones have shown cytotoxic effects on melanoma and prostate cancer cell lines, with some nitro-substituted analogs exhibiting high potency. This indicates that electron-withdrawing groups on the quinazolinone core can be favorable for anticancer activity.
Proposed Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
To evaluate the potential anticancer activity of novel this compound derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard and reliable method.
Principle: This colorimetric assay measures the metabolic activity of cells. The yellow MTT tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon))
-
Normal human cell line (e.g., MRC-5) for selectivity assessment
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the plate for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) * 100.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) from the dose-response curve.
Signaling Pathway Diagram: Potential Kinase Inhibition
Caption: Hypothesized mechanism of anticancer action via RTK inhibition.
Part 3: Antimicrobial Activity - An Untapped Potential
The quinazolinone scaffold is well-documented for its broad-spectrum antimicrobial activity against a range of bacteria and fungi.[3] While specific data for This compound derivatives are not yet widely available, the established antimicrobial profile of related compounds provides a strong impetus for their investigation in this area.
Potential Mechanisms of Action and SAR
The antimicrobial action of quinazolinones can be multifactorial. One of the key mechanisms reported is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. By binding to the B subunit of this enzyme, these compounds can disrupt DNA synthesis, leading to bacterial cell death. Other potential mechanisms include disruption of the cell membrane and inhibition of dihydrofolate reductase (DHFR).
The presence of a halogen, such as the chloro group at the 7-position, is often associated with enhanced antimicrobial activity in various heterocyclic systems. This is attributed to increased lipophilicity, which facilitates passage through the microbial cell wall, and the potential for specific interactions with target enzymes. Therefore, it is highly probable that 7-chloro-pyrrolo-quinazolinone derivatives will exhibit noteworthy antimicrobial properties.
Proposed Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile 96-well microplates
-
Spectrophotometer or visual inspection
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
In a 96-well plate, perform serial two-fold dilutions of the test compounds in the broth medium.
-
Add the standardized inoculum to each well.
-
Include a positive control (no compound) and a negative control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Determine the MIC by observing the lowest concentration of the compound at which there is no visible growth (turbidity). This can be done visually or by measuring the optical density at 600 nm.
Workflow Diagram: MIC Determination
Caption: Workflow for MIC determination by broth microdilution.
Conclusion and Future Directions
The This compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The existing data strongly supports its potential as a source of potent cholinesterase inhibitors for the treatment of Alzheimer's disease. Furthermore, based on the well-established biological activities of the broader quinazolinone and pyrrolo-quinazolinone families, there is a compelling scientific rationale to explore the anticancer and antimicrobial properties of these 7-chloro derivatives.
Future research should focus on synthesizing a broader library of these compounds with diverse substitutions at other positions to further elucidate the structure-activity relationships for each biological target. In vivo studies are also warranted for the most potent compounds to evaluate their efficacy, pharmacokinetic profiles, and safety. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to embark on this exciting area of drug discovery.
References
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Abdu-Aguye, S., et al. (2025). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 30(13), 2791. [Link]
-
Abdu-Aguye, S., et al. (2025). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1- b]Quinazolin-9(1 H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki-Miyaura Cross-Coupling Reaction. PubMed, 40649306. [Link]
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-
Al-Ostath, A., et al. (2024). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. Molecules, 29(1), 21. [Link]
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An In-Depth Technical Guide to the Potential Therapeutic Targets of 7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This technical guide focuses on a specific, yet under-investigated derivative, 7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one. In the absence of direct biological data for this compound, this document provides a comprehensive analysis of its potential therapeutic targets by leveraging structure-activity relationships (SAR) from closely related analogs and the well-established pharmacology of the quinazolinone class. We present a scientifically-grounded exploration of its potential applications in oncology, neurodegenerative diseases, and inflammation. For each proposed therapeutic area, we delineate key molecular targets, provide detailed, self-validating experimental protocols for target validation, and summarize relevant quantitative data from the literature to guide future research and development efforts.
Introduction: The Therapeutic Promise of the Quinazolinone Scaffold
Quinazolinones are a class of fused heterocyclic compounds that have garnered significant attention from the scientific community due to their diverse pharmacological properties.[1] This versatile scaffold has been successfully incorporated into a number of approved drugs and clinical candidates for the treatment of a wide array of diseases, including cancer, inflammation, and neurodegenerative disorders.[1][2] The core structure of this compound, a tricyclic quinazolinone, suggests a high potential for biological activity. The presence of a chlorine atom at the 7-position is of particular interest, as halogenation is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its binding affinity to biological targets.[3]
Given the nascent stage of research on this specific derivative, this guide aims to provide a predictive framework for its therapeutic potential. By examining the established mechanisms of action of structurally similar compounds, we can infer and prioritize a set of plausible molecular targets for this compound, thereby accelerating its journey from a compound of interest to a potential therapeutic agent.
Potential Therapeutic Applications and Molecular Targets
Based on the extensive literature on quinazolinone derivatives, we have identified three primary therapeutic areas where this compound is most likely to exhibit significant activity:
-
Oncology: Targeting aberrant cell proliferation and survival pathways.
-
Neurodegenerative Diseases: Modulating key enzymes involved in neurotransmission.
-
Inflammation: Inhibiting pro-inflammatory enzymes.
The following sections will delve into the specific molecular targets within each of these areas and provide the experimental blueprints for their validation.
Oncology: A Multi-pronged Attack on Cancer
The anticancer activity of quinazolinones is well-documented, with several derivatives functioning as potent inhibitors of key oncogenic pathways.[4][5] We hypothesize that this compound may exert its anticancer effects through one or more of the following mechanisms:
Epidermal Growth Factor Receptor (EGFR) Inhibition
The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and migration.[6] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] Numerous quinazolinone derivatives have been developed as potent EGFR inhibitors.[1][4]
The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibition. While this compound does not possess the classic anilino side chain, the tricyclic ring system may still allow for favorable interactions within the ATP-binding pocket of the EGFR kinase domain. The chloro substituent could potentially form halogen bonds or enhance hydrophobic interactions, contributing to binding affinity.
A robust method to determine the EGFR inhibitory potential is a biochemical kinase assay. This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain.
Protocol 1: In Vitro EGFR Kinase Inhibition Assay
-
Reagents and Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP (at a concentration near the Km for EGFR)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (dissolved in DMSO)
-
Positive control (e.g., Erlotinib)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control in kinase buffer.
-
In a 96-well plate, add 5 µL of the diluted compound or control.
-
Add 10 µL of the EGFR enzyme solution to each well.
-
Add 10 µL of the peptide substrate to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 25 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
This assay directly measures the enzymatic activity of EGFR, providing a clear cause-and-effect relationship between the compound and its target. The inclusion of a known EGFR inhibitor as a positive control validates the assay's performance and provides a benchmark for the potency of the test compound.
| Compound | Target Cell Line | IC₅₀ (µM) | Reference |
| Compound 6d | EGFR | 0.069 | [1] |
| Compound 1i | EGFR | 0.00005 | [4] |
| Compound 1j | EGFR | 0.0001 | [4] |
| Compound 18 | EGFRwt kinase | 0.01029 | [7] |
| Compound 21 | EGFRwt | 0.0461 | [7] |
Tubulin Polymerization Inhibition
Microtubules are dynamic polymers essential for cell division, and their disruption is a clinically validated anticancer strategy.[8] Several quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and apoptosis.[3][6]
The planar, heterocyclic nature of the quinazolinone scaffold allows it to bind to the colchicine-binding site on β-tubulin, thereby preventing the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to mitotic arrest and cell death.
A cell-free tubulin polymerization assay is the gold standard for identifying and characterizing compounds that interfere with microtubule dynamics.
Protocol 2: In Vitro Tubulin Polymerization Inhibition Assay
-
Reagents and Materials:
-
Purified bovine brain tubulin (>99%)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound (dissolved in DMSO)
-
Positive control (e.g., Colchicine)
-
Negative control (e.g., DMSO)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control in polymerization buffer.
-
On ice, prepare a tubulin solution (e.g., 3 mg/mL) in polymerization buffer supplemented with 1 mM GTP and 10% glycerol.
-
In a pre-chilled 96-well plate, add 10 µL of the diluted compound or control.
-
Add 90 µL of the cold tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time to generate polymerization curves.
-
Determine the maximum rate of polymerization (Vmax) and the final polymer mass (Amax) for each concentration.
-
Calculate the percentage of inhibition of Vmax or Amax relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
This assay directly visualizes the effect of the compound on the assembly of tubulin into microtubules, providing a direct link between the compound and its mechanism of action. The use of colchicine as a positive control confirms that the assay is sensitive to known tubulin polymerization inhibitors.
| Compound | Assay | IC₅₀ (µM) | Reference |
| Compound 101 | Tubulin polymerization | 3.2 (for colchicine) | [3] |
| Compound B6 | Tubulin polymerization | ~2 | [6] |
| Compound 2 | Tubulin polymerization | 3.16 | [9] |
| Compound 4a4 | Tubulin polymerization | 0.0004 - 0.0027 | [10] |
PI3K/Akt Signaling Pathway Inhibition
The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival, growth, and proliferation.[5] Its hyperactivation is a common event in many cancers. Several quinazoline-based compounds have been identified as PI3K inhibitors.[5][11]
The quinazolinone core can serve as a scaffold to present functional groups that interact with the ATP-binding pocket of PI3K isoforms. The chloro-substituent on the 7-position may enhance binding affinity through various molecular interactions.
A combination of a biochemical kinase assay and a cell-based Western blot analysis provides a comprehensive validation of PI3K/Akt pathway inhibition.
Protocol 3: In Vitro PI3K Kinase Assay
This assay is similar to the EGFR kinase assay (Protocol 1) but utilizes recombinant PI3K enzyme and a lipid substrate (phosphatidylinositol-4,5-bisphosphate). The product, phosphatidylinositol-3,4,5-trisphosphate, can be detected using a variety of methods, including fluorescently labeled binding proteins or mass spectrometry.
Protocol 4: Western Blot Analysis of Akt Phosphorylation
-
Cell Culture and Treatment:
-
Culture a cancer cell line with a known activated PI3K/Akt pathway (e.g., MCF-7 breast cancer cells).
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
-
Protein Extraction and Quantification:
-
Lyse the cells and extract the total protein.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated Akt (p-Akt) and total Akt.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for p-Akt and total Akt.
-
Normalize the p-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.
-
Assess the dose-dependent inhibition of Akt phosphorylation by the test compound.
-
The in vitro kinase assay directly measures the inhibition of PI3K enzymatic activity. The Western blot analysis in a cellular context confirms that the compound can penetrate the cell membrane and inhibit the downstream signaling of the PI3K pathway, as evidenced by the reduction in Akt phosphorylation. The use of total Akt as a loading control ensures that the observed changes in p-Akt are not due to variations in protein loading.
| Compound | Target | IC₅₀ (nM) | Reference |
| Compound 8 | PI3Kα | 9.11 | [5] |
| Idelalisib | PI3Kδ | - | [11] |
| Copanlisib | PI3Kα/δ | - | [11] |
| Compound 6f | PI3Kδ | 170 | [12] |
Neurodegenerative Diseases: Targeting Cholinesterase in Alzheimer's Disease
Alzheimer's disease is characterized by a decline in cognitive function, which is partly attributed to a deficiency in the neurotransmitter acetylcholine.[13] Inhibition of acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, is a key therapeutic strategy.[14] Derivatives of 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one have shown promise as cholinesterase inhibitors.[15][16]
Scientific Rationale:
The tricyclic structure of this compound can potentially interact with the active site of AChE. The chloro group may contribute to binding affinity within the hydrophobic gorge of the enzyme.
Experimental Validation: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a simple and reliable colorimetric assay for measuring AChE activity and inhibition.[17]
Protocol 5: In Vitro Acetylcholinesterase Inhibition Assay
-
Reagents and Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Phosphate buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
This compound (dissolved in DMSO)
-
Positive control (e.g., Donepezil)
-
96-well microplate reader
-
-
Procedure:
-
In a 96-well plate, add 25 µL of phosphate buffer, 25 µL of the test compound or control at various concentrations, and 25 µL of the AChE enzyme solution.
-
Pre-incubate at 37°C for 15 minutes.
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution.
-
Measure the absorbance at 412 nm every minute for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Determine the percentage of inhibition relative to the DMSO control.
-
Calculate the IC₅₀ value from the dose-response curve.
-
This assay directly measures the enzymatic activity of AChE, and any reduction in activity can be directly attributed to the inhibitory effect of the test compound. The use of a clinically approved AChE inhibitor like Donepezil as a positive control validates the assay's accuracy and provides a relevant benchmark.
| Compound | Target | IC₅₀ (µM) | Reference |
| 7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | Cholinesterase | 6.084 | [15][16] |
| Compound 4c | AChE | 2.97 | [15] |
| Compound 4h | AChE | 5.86 | [15] |
| Compound 12 | AChE | 17.41 | [17] |
Inflammation: Targeting Cyclooxygenase-2 (COX-2)
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and swelling.[18] Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[19] Quinazolinone derivatives have been reported as selective COX-2 inhibitors.
Scientific Rationale:
The quinazolinone scaffold can be accommodated within the active site of the COX-2 enzyme. The chloro-substituent may interact with specific residues in the COX-2 active site, contributing to both potency and selectivity.
Experimental Validation: In Vitro COX-2 Inhibition Assay
A colorimetric or fluorescent-based in vitro assay can be used to determine the inhibitory activity of the compound against COX-2.
Protocol 6: In Vitro COX-2 Inhibition Assay (Colorimetric)
-
Reagents and Materials:
-
Human recombinant COX-2 enzyme
-
Tris-HCl buffer (pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) - chromogenic substrate
-
This compound (dissolved in DMSO)
-
Positive control (e.g., Celecoxib)
-
96-well microplate reader
-
-
Procedure:
-
In a 96-well plate, add 150 µL of Tris-HCl buffer, 10 µL of heme, and 10 µL of the COX-2 enzyme solution.
-
Add 10 µL of the test compound or control at various concentrations.
-
Pre-incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid and 10 µL of TMPD.
-
Measure the increase in absorbance at 590 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration.
-
Determine the percentage of inhibition relative to the DMSO control.
-
Calculate the IC₅₀ value from the dose-response curve.
-
This assay directly measures the enzymatic activity of COX-2, and any decrease in the rate of the reaction is a direct result of the compound's inhibitory action. The inclusion of a known selective COX-2 inhibitor like Celecoxib serves as a positive control, ensuring the validity of the assay and providing a reference for potency and selectivity. To confirm selectivity, a parallel assay using COX-1 should be performed.
| Compound | Target | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Compound 4 | COX-2 | 0.33 | >303.0 | |
| Compound 6 | COX-2 | 0.40 | >250.0 | |
| Compound 7c | COX-2 | - | 398.11 | |
| Compound 6 | COX-2 | 0.22 | 14.18 | [2] |
Visualizing the Pathways: Signaling and Workflow Diagrams
To provide a clearer understanding of the molecular interactions and experimental processes, the following diagrams have been generated using Graphviz.
Signaling Pathway Diagrams
Caption: Proposed inhibition of the EGFR signaling pathway.
Caption: Mechanism of acetylcholinesterase inhibition.
Experimental Workflow Diagram
Caption: A generalized workflow for therapeutic target validation.
Conclusion and Future Directions
This technical guide has outlined a rational, evidence-based approach to identifying and validating the potential therapeutic targets of this compound. By drawing upon the rich pharmacology of the quinazolinone scaffold and its derivatives, we have proposed a focused set of high-priority targets in oncology, neurodegenerative diseases, and inflammation. The detailed experimental protocols provided herein offer a clear roadmap for researchers to systematically evaluate the biological activity of this compound.
The future development of this compound as a therapeutic agent will depend on the rigorous execution of these and other validation studies. Lead optimization through medicinal chemistry efforts, guided by the initial biological data, will be crucial for enhancing potency, selectivity, and drug-like properties. Ultimately, this comprehensive, predictive approach aims to streamline the early-stage drug discovery process and unlock the full therapeutic potential of this promising quinazolinone derivative.
References
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IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. (2024). PubMed Central. Retrieved January 18, 2026, from [Link]
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Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (2022). PubMed Central. Retrieved January 18, 2026, from [Link]
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Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies. (2016). ResearchGate. Retrieved January 18, 2026, from [Link]
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Discovery of new acetylcholinesterase inhibitors derived from quinazolinones: synthesis, in vitro, and molecular docking study. (2025). Pharmacia. Retrieved January 18, 2026, from [Link]
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Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
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Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. (2025). MDPI. Retrieved January 18, 2026, from [Link]
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Design and Synthesis of Quinazolinone Derivatives as Anti-inflammatory Agents: Pharmacophore Modeling and 3D QSAR Studies. (n.d.). Bentham Science. Retrieved January 18, 2026, from [Link]
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Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025). MDPI. Retrieved January 18, 2026, from [Link]
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Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). MDPI. Retrieved January 18, 2026, from [Link]
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Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). MDPI. Retrieved January 18, 2026, from [Link]
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Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (2023). MDPI. Retrieved January 18, 2026, from [Link]
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Therapeutic Potential of Multifunctional Derivatives of Cholinesterase Inhibitors. (2020). PubMed Central. Retrieved January 18, 2026, from [Link]
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Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). PubMed Central. Retrieved January 18, 2026, from [Link]
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IC50 values for acetylcholinesterase and butyrylcholinesterase. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. (2022). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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Inhibitory activity against cholinesterases and the IC 50 ratio of the studied compounds. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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A novel quinazoline-based analog induces G2/M cell cycle arrest and apoptosis in human A549 lung cancer cells via a ROS-dependent mechanism. (2017). PubMed. Retrieved January 18, 2026, from [Link]
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Cholinesterase Inhibitors. (2023). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2021). Dove Press. Retrieved January 18, 2026, from [Link]
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IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Biochemical IC 50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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The quinazoline derivative, 04NB-03, induces cell cycle arrest and apoptosis in hepatocellular carcinoma cells in a reactive oxygen species-dependent manner. (2018). ResearchGate. Retrieved January 18, 2026, from [Link]
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Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. (2023). PubMed. Retrieved January 18, 2026, from [Link]
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PI3Kα kinase inhibition by 13k (IC 50 nM) a . (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. (2015). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
IC 50 values for activities towards acetylcholinesterase and butyrylcholinesterase. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2013). PubMed Central. Retrieved January 18, 2026, from [Link]
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Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. (2022). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site. (2025). PubMed. Retrieved January 18, 2026, from [Link]
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Methodological & Application
Mastering the Purification of 7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the essential purification methodologies for 7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. As a senior application scientist, this document moves beyond simple step-by-step instructions to offer a deeper understanding of the principles and strategic choices that underpin successful purification, ensuring the high purity required for reliable downstream applications, from biological screening to structural analysis.
Introduction: The Imperative of Purity
This compound (MW: 220.65 g/mol , Formula: C₁₁H₉ClN₂O) belongs to the quinazolinone family, a class of compounds renowned for a wide spectrum of biological activities.[1] The integrity of any experimental data derived from this compound is directly contingent on its purity. Trace impurities, such as unreacted starting materials or synthetic by-products, can lead to misleading biological results, interfere with analytical characterization, and compromise the integrity of drug development programs. This guide presents a systematic approach to achieving high purity of the target compound through recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC).
Understanding the Impurity Profile
Effective purification begins with an understanding of potential impurities. In the synthesis of quinazolinone derivatives, common impurities often include:
-
Unreacted Starting Materials: Such as substituted anthranilic acids or their derivatives.
-
By-products of Cyclization: Incomplete or alternative cyclization pathways can lead to structurally related impurities.
-
Reagents and Catalysts: Residual reagents or catalysts from the synthetic steps.
A preliminary analysis of the crude product by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS) is crucial for identifying the nature and extent of these impurities, which in turn informs the selection of the most appropriate purification strategy.[2]
Purification Strategy Workflow
The choice of purification method depends on the initial purity of the crude material, the quantity to be purified, and the desired final purity. A typical workflow is as follows:
Caption: General purification workflow for this compound.
Method 1: Recrystallization
Recrystallization is a powerful and economical technique for purifying solid compounds, particularly when the desired compound is crystalline and present in a relatively high concentration in the crude material. The principle lies in the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.
The Science Behind Solvent Selection
An ideal recrystallization solvent should dissolve the target compound sparingly at room temperature but readily at its boiling point. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for hot filtration). For quinazolinone derivatives, common and effective solvents include ethanol, methanol, and ethyl acetate, or a two-solvent system such as ethanol/water.[2][3]
Protocol for Recrystallization
1. Solvent Screening (Small Scale): a. Place approximately 20-30 mg of the crude product into several small test tubes. b. To each tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, isopropanol) dropwise at room temperature until the solid just dissolves. A good candidate solvent will require a moderate volume. c. If the compound is too soluble at room temperature, consider a two-solvent system. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until turbidity persists. d. Heat the test tubes that showed poor solubility at room temperature to the boiling point of the solvent. A suitable solvent will fully dissolve the compound upon heating. e. Allow the heated solutions to cool slowly to room temperature, and then in an ice bath. The formation of well-defined crystals indicates a good solvent system.
2. Bulk Recrystallization: a. Place the crude this compound in an Erlenmeyer flask. b. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring (using a hot plate and stir bar). Continue adding solvent until the compound is completely dissolved. c. If the solution is colored and activated carbon is deemed necessary to remove colored impurities, add a small amount of activated carbon to the hot solution and boil for a few minutes. d. If activated carbon was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. e. Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. f. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation. g. Collect the crystals by vacuum filtration using a Büchner funnel. h. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor. i. Dry the crystals under vacuum to a constant weight.
| Parameter | Recommendation | Rationale |
| Solvent Choice | Ethanol, Methanol, Ethyl Acetate | These solvents have shown efficacy for quinazolinone derivatives.[2][3] |
| Cooling Rate | Slow, undisturbed cooling | Promotes the formation of larger, purer crystals by allowing the crystal lattice to form correctly. |
| Washing | Cold solvent | Minimizes the dissolution of the purified product while removing soluble impurities. |
Method 2: Flash Column Chromatography
Flash column chromatography is a highly versatile technique for purifying compounds from complex mixtures based on their differential adsorption to a stationary phase and solubility in a mobile phase. For moderately polar compounds like quinazolinones, silica gel is an excellent stationary phase.[2]
The Principle of Separation
The choice of the mobile phase (eluent) is critical. A solvent system is selected that allows the target compound to have a retention factor (Rf) of approximately 0.2-0.4 on a TLC plate.[2] This Rf value typically provides the best separation from impurities with different polarities. For quinazolinone derivatives, common eluent systems include mixtures of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[2][4]
Caption: Workflow for Flash Column Chromatography.
Protocol for Flash Column Chromatography
1. TLC Analysis and Solvent System Selection: a. Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution onto a silica gel TLC plate. c. Develop the plate in various solvent systems (e.g., start with 3:1 hexane:ethyl acetate and adjust the ratio). d. Visualize the spots under UV light. The ideal solvent system will give the target compound an Rf value of 0.2-0.4.
2. Column Preparation: a. Select an appropriately sized glass column based on the amount of crude material. b. Place a small plug of cotton or glass wool at the bottom of the column. c. Add a thin layer of sand. d. Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent. e. Pour the slurry into the column, and gently tap the column to ensure even packing. Allow the silica to settle. f. Add another layer of sand on top of the silica bed.
3. Sample Loading: a. Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane). b. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. c. Carefully add the dry-loaded sample to the top of the column.
4. Elution and Fraction Collection: a. Carefully add the eluent to the column. b. Apply gentle pressure using a pump or inert gas to achieve a steady flow. c. Begin collecting fractions in test tubes. d. Monitor the elution process by TLC analysis of the collected fractions.
5. Product Isolation: a. Identify the fractions containing the pure product. b. Combine the pure fractions in a round-bottom flask. c. Remove the solvent using a rotary evaporator to yield the purified this compound.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for compounds of moderate polarity. |
| Mobile Phase | Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate | Provides good separation for many quinazolinone derivatives.[2][4] |
| Target Rf | 0.2 - 0.4 | Optimizes the balance between resolution and elution time.[2] |
Method 3: Preparative High-Performance Liquid Chromatography (HPLC)
For achieving the highest possible purity (>99%) or for separating closely related impurities, preparative HPLC is the method of choice. This technique offers superior resolution compared to standard column chromatography.
Principles of Preparative HPLC for Quinazolinones
Reverse-phase HPLC is typically employed for the purification of quinazolinone derivatives.[2] A C18 column is a common and effective stationary phase. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier.
Protocol for Preparative HPLC
1. Analytical Method Development: a. Develop an analytical HPLC method on a C18 column to achieve baseline separation of the target compound from its impurities. b. A common starting point is a gradient elution from 10% acetonitrile in water to 90% acetonitrile in water (both with 0.1% formic acid or trifluoroacetic acid) over 20-30 minutes. c. Optimize the gradient to maximize resolution around the peak of interest.
2. Sample Preparation: a. Dissolve the crude or partially purified product in the mobile phase or a compatible solvent (e.g., DMSO, methanol). b. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
3. Preparative Scale-Up and Purification: a. Scale up the analytical method to a preparative C18 column, adjusting the flow rate and injection volume according to the column dimensions. b. Inject the filtered sample onto the preparative HPLC system. c. Monitor the separation using a UV detector at a wavelength where the target compound has strong absorbance.
4. Fraction Collection: a. Collect fractions corresponding to the peak of the pure compound. Automated fraction collectors are typically used for this purpose.
5. Product Isolation and Purity Verification: a. Combine the pure fractions. b. Remove the organic solvent by rotary evaporation. If the mobile phase contains a non-volatile buffer, further purification steps like solid-phase extraction may be necessary. For volatile modifiers like formic acid, lyophilization can be used to obtain the final product. c. Verify the purity of the final product using analytical HPLC.
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 Reverse-Phase Column | Provides excellent retention and separation for many organic molecules.[2] |
| Mobile Phase | Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid | Common mobile phases for reverse-phase HPLC, with formic acid improving peak shape.[2] |
| Detection | UV | Non-destructive and allows for monitoring of the elution profile. |
Conclusion
The successful purification of this compound is a critical step in its use for research and development. This guide has detailed three robust methods: recrystallization for initial bulk purification, flash column chromatography for handling more complex mixtures, and preparative HPLC for achieving the highest levels of purity. By understanding the principles behind each technique and following the detailed protocols, researchers can confidently obtain a high-purity compound, ensuring the accuracy and reliability of their subsequent scientific investigations.
References
-
SIELC Technologies. (n.d.). Separation of 2-Methyl-4(3H)-quinazolinone on Newcrom R1 HPLC column. Available from: [Link]
-
Tandfonline. (n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Available from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
CP Lab Safety. (n.d.). This compound, 95%+ Purity, C11H9ClN2O, 250 mg. Available from: [Link]
-
Alami, A., et al. (2019). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. Available from: [Link]
-
MDPI. (n.d.). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Available from: [Link]
Sources
Introduction: The Significance of the 2-Aminoquinazolin-4(3H)-one Scaffold
An In-Depth Guide to the Large-Scale Synthesis of 2-Aminoquinazolin-4(3H)-one Derivatives
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a vast array of biological activities.[1] Specifically, the 2-aminoquinazolin-4(3H)-one moiety is a critical pharmacophore found in molecules exhibiting potent anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3] For instance, derivatives of this class have recently been identified as powerful inhibitors of viruses like SARS-CoV-2 and MERS-CoV, underscoring the urgent need for robust and scalable synthetic methodologies to support drug discovery and development programs.[2][4]
This guide provides a comprehensive overview of field-proven strategies for the large-scale synthesis of 2-aminoquinazolin-4(3H)-one derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering detailed protocols, comparative analyses of different synthetic routes, and troubleshooting insights to ensure reliable and efficient production.
Part 1: Strategic Approaches to Synthesis
The synthesis of 2-aminoquinazolin-4(3H)-ones can be broadly categorized into two main strategies: classical multi-step syntheses and modern one-pot/multi-component reactions (MCRs). The choice of strategy often depends on the desired scale, available starting materials, and the need for structural diversity.
Strategy A: The Classical Multi-Step Synthesis from Anthranilic Acid
This is a robust and well-established pathway that offers excellent control over each transformation, making it suitable for producing specific, highly functionalized analogues. The general workflow involves the sequential construction of the quinazolinone ring followed by the introduction of the amino substituent.[2][5]
A common pathway proceeds as follows:
-
Formation of Quinazolinedione: Anthranilic acid is condensed with urea at high temperatures to form the corresponding quinazoline-2,4(1H,3H)-dione.[2][5]
-
Chlorination: The dione is treated with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃), to yield a 2,4-dichloroquinazoline intermediate.[2][5]
-
Selective Hydrolysis: The highly reactive chlorine at the C4 position is selectively hydrolyzed using a base like sodium hydroxide (NaOH) to produce a 2-chloroquinazolin-4(3H)-one.[2][5]
-
Nucleophilic Aromatic Substitution (SNAr): The final step involves the reaction of the 2-chloro intermediate with a primary or secondary amine. The chlorine at the C2 position is displaced to furnish the desired 2-aminoquinazolin-4(3H)-one derivative.[2][5]
Sources
- 1. aurigeneservices.com [aurigeneservices.com]
- 2. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
Welcome to the technical support center for the synthesis of 7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important heterocyclic compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Issue 1: My reaction yield is consistently low.
Q: I am following the standard procedure of reacting 2-amino-4-chlorobenzoic acid with 2-pyrrolidinone, but my yields are poor. What are the likely causes and how can I improve them?
A: Low yields in this synthesis are often due to incomplete reactions, degradation of starting materials, or competing side reactions that consume your reactants.[1] Here are the primary factors to investigate:
-
Incomplete Reaction: The condensation and cyclization process may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time.
-
-
Suboptimal Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the rate of reaction will be slow and may not go to completion. Conversely, if the temperature is too high, it can lead to the degradation of starting materials and the formation of byproducts.[1]
-
Solution: The optimal temperature for similar quinazolinone syntheses is typically in the range of 130-160°C.[1] Use a high-boiling point, inert solvent to maintain a stable and controlled temperature.
-
-
Decarboxylation of Anthranilic Acid: A significant side reaction, especially at elevated temperatures, is the decarboxylation of 2-amino-4-chlorobenzoic acid to form 3-chloroaniline.[1] This aniline derivative can then undergo other reactions, further reducing the yield of the desired product.
-
Solution: Carefully control the reaction temperature to stay within the optimal range. Gradual heating of the reaction mixture can also minimize this side reaction.
-
-
Inappropriate Stoichiometry: An incorrect ratio of reactants can lead to one being consumed prematurely, leaving an excess of the other and preventing the reaction from proceeding to completion.
-
Solution: An excess of one of the reactants, often the lower-boiling point component, can be used to drive the reaction forward. Experiment with varying the molar ratios to find the optimal balance for your specific conditions.
-
Issue 2: My TLC plate shows multiple spots, and purification is difficult.
Q: After the reaction, my crude product shows several spots on the TLC plate, some of which are very close to the product spot, making purification by column chromatography challenging. What are these impurities?
A: The presence of multiple impurities is a common issue in quinazolinone synthesis.[1] These are typically a combination of unreacted starting materials, reaction intermediates, and various byproducts.
Here is a table of common byproducts and their characteristics:
| Byproduct/Impurity | Structure | Molecular Weight ( g/mol ) | TLC Characteristics | Identification Tips |
| 2-Amino-4-chlorobenzoic acid | 171.58 | More polar than the product. | Can be removed with a dilute basic wash (e.g., sodium bicarbonate solution).[1] | |
| N-(2-carboxy-5-chlorophenyl)-2-pyrrolidinone | 254.67 | Polarity is close to the starting material. | This is the key intermediate. Its presence indicates incomplete cyclization. | |
| 2-(7-chloro-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-yl)-4-chlorobenzoic acid | 404.22 | Higher molecular weight, less polar than starting materials. | This dimer forms from self-condensation.[1] Detectable by MS. | |
| Polymeric materials | - | Variable | Often baseline material on TLC or insoluble. | Can result from high reaction temperatures.[1] |
Purification Strategies:
-
Aqueous Wash: Before chromatographic purification, wash the crude product with a dilute sodium bicarbonate solution to remove unreacted 2-amino-4-chlorobenzoic acid as its water-soluble salt.[1]
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for removing impurities with different solubility profiles.
-
Optimized Chromatography: Experiment with different solvent systems for column chromatography to achieve better separation between the product and closely running impurities. A gradient elution might be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction pathway for the synthesis of this compound and what are the key side reactions?
A: The synthesis of this compound typically proceeds through the condensation of 2-amino-4-chlorobenzoic acid with 2-pyrrolidinone. The reaction involves the formation of an N-acylated intermediate, followed by an intramolecular cyclization to yield the final product.
The diagram below illustrates the main reaction pathway and the key side reactions that can lead to the formation of common byproducts.
Caption: Main reaction and side pathways in the synthesis.
Q2: How does the decarboxylation of 2-amino-4-chlorobenzoic acid occur and how can it be prevented?
A: Anthranilic acids are known to undergo decarboxylation (loss of CO2) when heated above their melting points.[1] In this case, 2-amino-4-chlorobenzoic acid can lose carbon dioxide to form 3-chloroaniline. This side reaction is particularly prevalent at the high temperatures often used to drive the condensation and cyclization steps. The resulting 3-chloroaniline does not participate in the desired reaction and its presence will lower the overall yield. To minimize decarboxylation, it is crucial to maintain strict temperature control and avoid overheating the reaction mixture. Using the lowest possible temperature that still allows for a reasonable reaction rate is the most effective strategy.
Q3: What analytical techniques are recommended for identifying byproducts in my crude reaction mixture?
A: A combination of chromatographic and spectroscopic techniques is ideal for identifying byproducts:
-
Thin Layer Chromatography (TLC): An essential first step for qualitatively assessing the purity of the crude product and for monitoring the progress of the reaction. It can help you visualize the number of components in your mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides a more quantitative measure of purity and can be used to resolve closely related compounds that may not separate well on TLC.
-
Mass Spectrometry (MS): Invaluable for determining the molecular weights of the components in your mixture. By comparing the observed masses with the calculated molecular weights of potential byproducts, you can often make a confident identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the impurities, confirming their identity. This is particularly useful for distinguishing between isomers.
Q4: Can the 2-pyrrolidinone starting material contribute to byproduct formation?
A: Yes, 2-pyrrolidinone, while generally stable, can undergo side reactions under certain conditions. In the presence of strong acids or bases, or at very high temperatures, it can undergo hydrolysis to form 4-aminobutanoic acid.[2] Additionally, in the presence of a base, it can undergo ring-opening polymerization.[2] While these are less common side reactions in this specific synthesis compared to the issues with the anthranilic acid, they are possibilities to consider if you are using harsh conditions or observe unexpected byproducts.
Experimental Protocols
General Procedure for the Synthesis of this compound
This is a general guideline; optimal conditions may vary.
-
Combine 2-amino-4-chlorobenzoic acid (1 equivalent) and 2-pyrrolidinone (2-5 equivalents) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 130-160°C with stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
References
- Technical Support Center: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid - Benchchem. (URL: )
- Kinnear, K. (1986). The synthesis and reactions of deoxyvasicinone and analogous compounds. Student thesis: Doctoral Thesis. (URL: )
Sources
Technical Support Center: Optimizing Suzuki Coupling Yield for Electron-Deficient Quinazolinones
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving electron-deficient quinazolinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we provide in-depth troubleshooting advice, answer frequently asked questions, and offer detailed protocols to help you achieve optimal yields and purity in your experiments.
The quinazolinone scaffold is a privileged structure in medicinal chemistry, and its functionalization via Suzuki coupling is a key strategy for developing novel therapeutics. However, the electron-deficient nature of this heterocyclic system can present unique challenges. This resource is structured to address these specific issues head-on, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems you may encounter when performing Suzuki coupling with electron-deficient halo-quinazolinones.
Issue 1: Low to No Product Formation
Question: I am attempting a Suzuki coupling with a bromo-quinazolinone and an arylboronic acid, but I am observing very low conversion to the desired product, even after extended reaction times. What are the likely causes and how can I improve the yield?
Answer:
Low or no product formation in the Suzuki coupling of electron-deficient quinazolinones can stem from several factors, primarily related to catalyst activity, reagent stability, and reaction conditions.
Causality & Recommended Actions:
-
Catalyst System (Palladium Source & Ligand): The electron-deficient nature of the quinazolinone ring can make oxidative addition, the rate-determining step of the catalytic cycle, more challenging.[1] Furthermore, the nitrogen atoms in the quinazolinone core can coordinate to the palladium center, potentially inhibiting the catalyst.[2][3]
-
Solution: Employ a more robust and active catalyst system. While traditional catalysts like Pd(PPh₃)₄ can be effective, they often require higher temperatures and may not be suitable for challenging substrates.[4][5] Consider using modern palladium precatalysts combined with bulky, electron-rich phosphine ligands such as Buchwald-type ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[6][7] These ligands promote oxidative addition and can prevent catalyst deactivation.[8][9]
-
-
Base Selection: The base is critical for activating the boronic acid to facilitate transmetalation.[9][10] An inappropriate base can lead to a sluggish reaction.
-
Solution: The choice of base should be carefully considered. While carbonate bases (e.g., K₂CO₃, Na₂CO₃) are common, stronger bases like potassium phosphate (K₃PO₄) are often more effective for electron-deficient systems.[6][11] The solubility of the base is also important; ensure it is sufficiently soluble in the reaction medium.
-
-
Solvent and Temperature: The solubility of all reactants, including the base, is crucial for an efficient reaction. Inadequate temperature can result in a slow reaction rate.
-
Solution: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.[12] Common solvent systems include dioxane/water, THF/water, or toluene/water.[13][14] For some haloquinazolines, propylene carbonate (PC) has been shown to be a greener and effective alternative.[15] Heating is typically required, with temperatures ranging from 80-120 °C.[7]
-
-
Integrity of Reagents: Boronic acids are susceptible to degradation, particularly through protodeboronation, where the C-B bond is cleaved.[2][6]
Issue 2: Significant Side Product Formation
Question: My reaction is proceeding, but I am observing significant amounts of homocoupled boronic acid and dehalogenated quinazolinone. How can I suppress these side reactions?
Answer:
The formation of homocoupling and dehalogenation byproducts is a common issue in Suzuki couplings and can significantly reduce the yield of the desired product.
Causality & Recommended Actions:
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.
-
Solution: Thoroughly degas your reaction mixture and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.[2] This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas.
-
-
Dehalogenation of the Quinazolinone: This occurs when the palladium intermediate reacts with a hydride source instead of the boronic acid.
-
Solution: The source of the hydride can be the solvent or impurities. Ensure you are using high-purity, anhydrous solvents. In some cases, changing the solvent or base can minimize this side reaction.
-
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid before it can transmetalate to the palladium center leads to the formation of an arene byproduct and reduces the effective concentration of the nucleophile.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Suzuki-Miyaura coupling, and how does the electron-deficient nature of quinazolinones affect it?
A1: The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[1] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-quinazolinone to form a Pd(II) species.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst.
The electron-withdrawing nature of the quinazolinone ring makes the carbon-halogen bond stronger and less susceptible to oxidative addition, which is often the rate-limiting step.[8] This can necessitate more reactive catalysts or harsher reaction conditions.
Q2: How do I choose the optimal catalyst and ligand for my specific quinazolinone substrate?
A2: There is no one-size-fits-all answer, and some empirical screening is often necessary. However, for electron-deficient heterocycles like quinazolinones, bulky and electron-rich ligands are generally preferred as they accelerate the rate-limiting oxidative addition and reductive elimination steps.[9] Good starting points include Buchwald ligands (e.g., XPhos, SPhos) or NHC ligands paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[4][6] Palladium precatalysts, which are air-stable and generate the active Pd(0) species in situ, can also offer improved reproducibility.[6]
Q3: What is the role of the base, and how do I select the right one?
A3: The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic borate species.[9][10] The choice of base can significantly impact the reaction outcome. For electron-deficient systems, stronger inorganic bases like K₃PO₄ are often more effective than weaker ones like Na₂CO₃.[11] However, the base strength must be balanced with the functional group tolerance of your substrates.
Q4: Can I use chloro- or fluoro-quinazolinones in Suzuki couplings?
A4: The reactivity of the halide in the oxidative addition step follows the order I > Br > Cl > F.[8][17] While iodo- and bromo-quinazolinones are the most common substrates, the coupling of chloro-quinazolinones can be achieved using highly active catalyst systems, often employing bulky, electron-rich phosphine ligands and stronger bases.[5][8] Fluoro-quinazolinones are generally unreactive in standard Suzuki couplings.
Data Presentation & Protocols
Table 1: Recommended Catalyst Systems for Suzuki Coupling of Halo-quinazolinones
| Catalyst System | Ligand Type | Advantages | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[4] | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[4] | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available and well-understood. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates and relatively air-stable.[4][12] | 3-5 |
General Experimental Protocol for Suzuki Coupling of a Bromo-quinazolinone
This protocol provides a general starting point. Optimization of specific parameters may be required for your particular substrates.
Reaction Setup:
-
To an oven-dried Schlenk flask, add the bromo-quinazolinone (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., PdCl₂(dppf), 0.05 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.).[2]
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to establish an inert atmosphere.[2]
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[18]
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[18]
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in Suzuki couplings.
References
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(43), 17296-17299. [Link]
-
Gandham, S. K., Jha, A., & Kudale, A. A. (2018). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. ResearchGate. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2011). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and... [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
-
MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Khoza, B. S., & Nsele, P. Z. (2020). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 25(21), 5087. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? [Link]
-
Pinto, J. R. M., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(14), 2949-2955. [Link]
-
ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]
-
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (2024). (PDF) Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. [Link]
-
ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. [Link]
-
Barnard, J. H., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1701-1709. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5551-5554. [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solubility Troubleshooting for 7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
Welcome to the technical support resource for 7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (Compound ID: 2402646)[1]. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in biological assays. We will address common issues in a question-and-answer format, providing not just protocols, but the scientific rationale behind them to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: I just received my vial of this compound. What is the recommended procedure for preparing an initial stock solution?
A1: The primary challenge with many heterocyclic compounds, including those with a quinazolinone scaffold, is their poor aqueous solubility. Therefore, a high-concentration stock solution should be prepared in an appropriate organic solvent.
Recommended Protocol: Initial Stock Solution Preparation
-
Solvent Selection: 100% Dimethyl sulfoxide (DMSO) is the industry-standard starting point for creating high-concentration stock solutions of poorly soluble compounds for in vitro screening.[2][3]
-
Concentration: Aim for a standard stock concentration of 10 mM. The molecular weight of the compound is 220.65 g/mol [1][4].
-
Calculation: To prepare 1 mL of a 10 mM stock, weigh out 0.221 mg of the compound and dissolve it in 1 mL of 100% DMSO.
-
-
Solubilization: After adding the DMSO, ensure complete dissolution. This can be aided by:
-
Vortexing: Mix vigorously for 1-2 minutes.
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes.
-
Gentle Warming: Warm the solution to 37°C for 10-15 minutes.
-
-
Verification: Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be completely clear.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Q2: My 10 mM DMSO stock is clear, but when I dilute it into my aqueous assay buffer (e.g., PBS or cell culture media), the compound precipitates immediately. Why is this happening and how can I fix it?
A2: This is the most common solubility issue, known as "crashing out." It occurs because the compound is highly soluble in the organic stock solvent but insoluble in the final aqueous environment of your assay. The key is to modify the final aqueous solution to make it more hospitable to the compound.
The molecular structure of this compound contains nitrogen atoms within its heterocyclic rings, which can act as proton acceptors. This suggests the compound is likely a weak base. Weakly basic drugs typically exhibit higher solubility at a lower pH where they can become protonated (ionized) and lower solubility at a higher, more neutral pH.[5][6][7]
Below is a systematic troubleshooting workflow.
Caption: Solubility Troubleshooting Workflow.
Strategy 1: Co-solvency
-
Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system. This makes the environment more favorable for lipophilic compounds.[8] The use of co-solvents is a rapid and effective technique to enhance solubility.[9]
-
Protocol:
-
Prepare your aqueous assay buffer.
-
Add a co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG 400) to the buffer at a defined final concentration (see table below).
-
Vortex to mix thoroughly.
-
Add the compound from your DMSO stock to this new buffer/co-solvent mixture.
-
Observe for precipitation.
-
Table 1: Recommended Starting Concentrations for Co-solvents
| Co-Solvent | Typical Starting Concentration (% v/v) | Max Rec. for Cell Assays (% v/v) | Notes |
| DMSO | 0.1 - 0.5% | ≤ 1% | Can exhibit cytotoxicity at concentrations >1%.[2][10] |
| Ethanol | 1 - 2% | ≤ 2% | Higher concentrations can be cytotoxic.[11] |
| PEG 400 | 1 - 5% | ≤ 5% | Generally low toxicity; can increase solution viscosity.[12] |
Strategy 2: pH Adjustment
-
Causality: As a probable weak base, the compound's solubility can be dramatically increased by lowering the pH of the assay buffer.[13][14] Protonation of the basic nitrogen atoms will lead to a charged species, which is more soluble in polar aqueous media. The Henderson-Hasselbalch relationship governs this pH-dependent solubility.[6]
-
Protocol:
-
Select a buffer system appropriate for the desired pH range (e.g., acetate for pH 4-5.5, MES for pH 5.5-6.7).
-
Prepare the buffer at the desired pH (e.g., pH 6.5, 6.0, 5.5).
-
Add the compound from your DMSO stock to the acidified buffer.
-
Critical Control: Run a parallel "vehicle control" with the acidified buffer alone to ensure the pH change itself does not affect your biological assay.
-
Q3: The co-solvent and pH strategies are incompatible with my cell-based assay. Are there more biocompatible options?
A3: Yes. When the solvent composition or pH must be strictly maintained for biological reasons, using specialized solubilizing excipients is the preferred method. The two most common classes are cyclodextrins and surfactants.
Strategy 3a: Cyclodextrins
-
Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can encapsulate poorly soluble "guest" molecules, like our compound, forming an inclusion complex.[16] This complex has a water-soluble exterior, dramatically increasing the apparent solubility of the compound without altering the bulk solvent.[17][18][19]
-
Protocol: Preparing a Drug-Cyclodextrin Complex
-
Select a CD: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.
-
Prepare a CD Solution: Dissolve HP-β-CD in your assay buffer to a concentration of 1-5% (w/v).
-
Complexation: Add the compound (from your DMSO stock) directly to the CD-containing buffer.
-
Equilibration: Vortex and allow the solution to equilibrate for at least 1 hour at room temperature to facilitate the formation of the inclusion complex.
-
Verification: The solution should remain clear. Studies have shown that β-cyclodextrin has minimal impact on cell viability at typical working concentrations.[10]
-
Sources
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- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 4. calpaclab.com [calpaclab.com]
- 5. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. ijpbr.in [ijpbr.in]
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- 16. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. mdpi.com [mdpi.com]
addressing poor water solubility of 4(3H)-quinazolinone compounds for in vitro studies
Technical Support Center: 4(3H)-Quinazolinone Compound Solubility
Welcome to the technical support guide for addressing the poor water solubility of 4(3H)-quinazolinone compounds for in vitro studies. This resource is designed for researchers, scientists, and drug development professionals to provide practical, science-backed solutions to common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: Why are my 4(3H)-quinazolinone compounds so difficult to dissolve in aqueous buffers?
A1: The poor water solubility of many 4(3H)-quinazolinone derivatives is a direct consequence of their molecular structure. These molecules feature a rigid, fused heterocyclic ring system.[1] This structure, often decorated with other lipophilic (fat-loving) groups, leads to high crystal lattice energy—meaning the molecules are very stable and tightly packed in a solid state—and low polarity.[1] Water, a highly polar solvent, struggles to break apart this stable crystal structure and surround the individual molecules, resulting in low aqueous solubility.[1] Consequently, many compounds in this class are categorized as Biopharmaceutics Classification System (BCS) Class II agents, which are defined by low solubility and high membrane permeability.[1]
Q2: What is the absolute first step I should take to solubilize my quinazolinone compound for an in vitro assay?
A2: Your first action should be to prepare a highly concentrated stock solution in a suitable water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the industry standard and most common first choice due to its powerful solubilizing capabilities for a wide range of organic molecules.[1]
The core principle is to dissolve the compound at a high concentration (e.g., 10-50 mM) in 100% DMSO first. This stock solution can then be serially diluted into your aqueous assay buffer or cell culture medium to achieve the desired final concentration. This method ensures that the compound is in a monomeric, dissolved state before it is introduced to the aqueous environment, minimizing the chances of immediate precipitation.
For a detailed walkthrough, please refer to Protocol 1: Preparation of a Concentrated Stock Solution in DMSO .
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: This is a critical question, as DMSO itself can be toxic to cells at higher concentrations.[2][3] While tolerance is cell-line specific, a widely accepted "safe" upper limit for the final concentration of DMSO in most in vitro cell-based assays is 0.5% (v/v) .[4][5] Many robust cell lines can tolerate up to 1%, but some, particularly primary cells, may show signs of stress or altered function at concentrations as low as 0.1%.[3][4]
Best Practice: Always run a "vehicle control" in your experiment. This control should contain the same final concentration of DMSO as your experimental wells but without the compound. This allows you to distinguish the effects of your compound from any potential effects of the solvent.[3] If you are using a new cell line or a sensitive assay, it is highly recommended to perform a DMSO dose-response experiment to determine the maximum tolerated concentration.[3]
Q4: How can pH be used to improve the solubility of my 4(3H)-quinazolinone compound?
A4: The 4(3H)-quinazolinone scaffold contains nitrogen atoms that can be protonated (accept a proton, H+), making them weak bases.[6][7] The solubility of such ionizable compounds is often highly dependent on pH.[1][6][7]
-
Mechanism: By lowering the pH of the buffer (making it more acidic), you increase the concentration of protons. These protons can be accepted by the nitrogen atoms in the quinazolinone ring, giving the molecule a positive charge. This charged, or ionized, form is significantly more polar and, therefore, more soluble in aqueous media.[1] Conversely, at neutral or basic pH, the compound remains in its uncharged, less soluble form.[1]
-
Practical Application: If your experimental system can tolerate it, adjusting the pH of your final assay buffer to be slightly acidic (e.g., pH 6.0-6.8) can be a very effective strategy. However, you must first verify that the pH change does not affect your compound's stability or the biological integrity of your assay (e.g., cell viability, enzyme activity).[1]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem: My compound precipitates immediately when I dilute my DMSO stock into the aqueous assay buffer.
This is a very common issue known as "precipitation upon dilution." It occurs when the compound's concentration in the final aqueous/organic solvent mixture exceeds its solubility limit. Here is a workflow to address this problem.
-
Explanation of Steps:
-
Lower Final Compound Concentration: The most straightforward solution is to reduce the final concentration of your compound in the assay. It's possible you are simply working above the compound's thermodynamic solubility limit in that specific medium.[1]
-
Verify/Increase Final DMSO Concentration: Ensure your calculations are correct and the final DMSO concentration is within a tolerable range for your cells (typically ≤0.5%).[4][5] If your cells can tolerate it, slightly increasing the final DMSO percentage (e.g., from 0.5% to 1%) can sometimes be enough to keep the compound in solution.[3] Always validate cell health at this new concentration.[3]
-
Use Stepwise Dilution: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of buffer. This creates localized areas of high concentration, causing the compound to crash out. Instead, perform one or two intermediate dilution steps in your buffer or medium.[8]
-
Proceed to Advanced Strategies: If the above steps fail, you will need to employ more advanced formulation techniques.
-
Problem: Simple dilution fixes don't work. What are the next-level strategies?
When basic co-solvency with DMSO is insufficient, you can turn to more powerful formulation methods.
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration, or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively creating a soluble nanoparticle-like formulation.[9][10]
-
Recommended Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 are commonly used in in vitro systems due to their relatively low toxicity.[9][11]
-
How to Use: Add a low concentration of the surfactant (e.g., 0.01% - 0.1% v/v) to your final aqueous buffer before adding the compound's DMSO stock solution.[1]
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They can form "inclusion complexes" by trapping the poorly soluble quinazolinone molecule within their hydrophobic core, thereby increasing its apparent water solubility.[12][13][14]
-
Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their high water solubility and low toxicity.[1][11]
-
How to Use: A common approach is to prepare a solution of the cyclodextrin in your assay buffer first, and then add the compound's stock solution to this mixture. For a detailed method, see Protocol 2: Solubilization using HP-β-Cyclodextrin .
Comparison of Advanced Solubilization Techniques
| Technique | Mechanism | Typical Concentration | Pros | Cons |
| Co-solvents (e.g., PEG 300, Ethanol) | Reduces solvent polarity, making it more favorable for the solute.[9] | 1-5% (v/v)[1] | Simple to implement; can be combined with other methods.[9] | May still have cell toxicity; may not be sufficient for very insoluble compounds. |
| Surfactants (e.g., Tween® 80) | Micellar encapsulation of the drug molecule.[9][10] | 0.01-0.1% (v/v)[1] | Highly effective at increasing solubility. | Can interfere with some assays (e.g., membrane-based assays); potential for cell toxicity. |
| Cyclodextrins (e.g., HP-β-CD) | Forms a host-guest inclusion complex with the drug.[12][13] | 1-20% (w/v)[11] | Generally low toxicity; highly effective and widely used in pharmaceutical formulations.[13] | Can be more expensive; may extract lipids from cell membranes at high concentrations. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the standard procedure for preparing a 10 mM stock solution.[15][16]
-
Pre-Protocol Calculations:
-
Determine the Molecular Weight (MW) of your 4(3H)-quinazolinone compound (e.g., 250.25 g/mol ).
-
Calculate the mass required for your desired volume and concentration.
-
Formula: Mass (mg) = Molarity (mol/L) x Volume (L) x MW ( g/mol ) x 1000
-
Example (for 10 mM in 1 mL): Mass = 0.010 mol/L * 0.001 L * 250.25 g/mol * 1000 = 2.50 mg
-
-
-
Procedure:
-
Allow the compound powder and anhydrous DMSO to equilibrate to room temperature before opening to prevent water condensation.[15]
-
Accurately weigh the calculated mass (e.g., 2.50 mg) of the compound and place it into a sterile, appropriately sized glass vial.
-
Add the calculated volume of 100% anhydrous DMSO (e.g., 1 mL) to the vial.
-
Vortex the vial vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, use a sonicator water bath for 5-10 minutes to aid dissolution. Gentle warming (e.g., to 37°C) can also be used, but ensure your compound is stable at that temperature.[1]
-
Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter. This is your self-validation step.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light, as specified by the manufacturer.[8] Avoid repeated freeze-thaw cycles.[8]
-
Protocol 2: Solubilization using HP-β-Cyclodextrin
This protocol provides a method for preparing a working solution of a quinazolinone compound using HP-β-CD.
-
Preparation of Cyclodextrin Solution:
-
Decide on a concentration for the HP-β-CD solution. A 10% (w/v) solution is a good starting point.
-
To make 10 mL of a 10% solution, weigh 1 g of HP-β-CD powder.
-
Add the powder to 10 mL of your desired aqueous assay buffer (e.g., PBS) in a sterile container.
-
Stir or vortex until the HP-β-CD is completely dissolved. The solution should be clear.
-
-
Complexation Procedure:
-
Take your pre-made concentrated stock solution of the quinazolinone compound in DMSO (from Protocol 1).
-
Calculate the volume of the DMSO stock needed for your final desired concentration.
-
Add the calculated volume of the DMSO stock solution dropwise to the stirring HP-β-CD solution.
-
Allow the mixture to stir at room temperature for at least 1 hour to facilitate the formation of the inclusion complex.
-
Visually inspect the final solution for any signs of precipitation. A clear solution indicates successful solubilization.
-
References
-
Uekaji, Y., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Pharmaceuticals, 16(9), 1269. Retrieved from [Link]
-
Lyu, M., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 29(11), 2589. Retrieved from [Link]
-
Li, J., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 29(13), 3037. Retrieved from [Link]
-
Aneesh, T. P., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. Retrieved from [Link]
-
Various Authors. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. Retrieved from [Link]
-
Nguyen, H. T. L., et al. (2025). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. RSC Advances. Retrieved from [Link]
-
Ruan, J., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(6), 2357-2377. Retrieved from [Link]
-
Pop, C. I., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 16(13), 1775. Retrieved from [Link]
-
Okorie, N., et al. (2020). STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. ResearchGate. Retrieved from [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Retrieved from [Link]
-
Nguyen, H. T. L., et al. (2025). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. RSC Advances. Retrieved from [Link]
-
Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 126. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Chemistry LibreTexts. Retrieved from [Link]
-
Reddit User Community. (2023). Maximum DMSO concentration in media for cell culture? Reddit. Retrieved from [Link]
-
LifeTein. (2023). DMSO usage in cell culture. LifeTein Peptide. Retrieved from [Link]
-
Chen, Y.-C., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules, 28(21), 7352. Retrieved from [Link]
-
Patel, R. V., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports, 11(1), 18783. Retrieved from [Link]
-
Various Authors. (2015). Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate. Retrieved from [Link]
-
Patel, J. R., et al. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Journal of Young Pharmacists, 3(4), 308-316. Retrieved from [Link]
-
Wang, Y., et al. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 29(15), 3505. Retrieved from [Link]
-
Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 126. Retrieved from [Link]
-
Reddit User Community. (2022). How to tackle compound solubility issue. Reddit. Retrieved from [Link]
-
de-Jesus-Soares, A., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 35(5). Retrieved from [Link]
-
Various Authors. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. Retrieved from [Link]
-
Dissolution Method Development for Poorly Soluble Compounds. (n.d.). Agilent. Retrieved from [Link]
-
Patel, A. R., & Vavia, P. R. (2008). Solubility studies of drug in different surfactants and co-surfactants. ResearchGate. Retrieved from [Link]
-
Seskhen, G. (2024). Impact of Surfactants on Drug Release during Dissolution Testing. Der Pharma Lettre, 16, 09-10. Retrieved from [Link]
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- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Pharmacokinetic Profiling of Novel Quinazolinone Derivatives
Introduction: The Critical Role of Pharmacokinetics in Quinazolinone Drug Development
The quinazolinone scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved and investigational drugs, particularly in oncology.[1][2] Derivatives of this versatile heterocycle have shown significant promise as inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR).[3][4] However, the journey from a potent inhibitor in a biochemical assay to a successful clinical therapeutic is fraught with challenges, many of which are governed by the compound's pharmacokinetic (PK) profile.
Pharmacokinetics, the study of how an organism affects a drug, is often summarized by the acronym ADME: Absorption, Distribution, Metabolism, and Excretion. A comprehensive understanding of these four pillars is not merely an academic exercise; it is a critical determinant of a drug's efficacy, safety, and dosing regimen. A compound with excellent target affinity but poor oral bioavailability or rapid metabolic clearance is unlikely to achieve the necessary therapeutic concentrations in vivo.[3]
This guide provides a comparative framework for the pharmacokinetic profiling of novel quinazolinone derivatives. We will dissect the key ADME parameters, present comparative data for hypothetical novel compounds against the well-established quinazolinone-based drug, Gefitinib, and provide detailed, field-proven protocols for essential in vitro assays. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their quest for novel therapeutics.
Comparative Pharmacokinetic Profiling Workflow
A systematic approach to PK profiling is essential for efficiently identifying and optimizing promising drug candidates. The workflow typically begins with a suite of in vitro assays to assess fundamental properties, followed by more complex in vivo studies for lead candidates.
Caption: A typical workflow for pharmacokinetic profiling, from early in vitro screening to in vivo validation.
Absorption: Crossing the Intestinal Barrier
For orally administered drugs, absorption is the first major hurdle. A compound must be able to dissolve in the gastrointestinal fluid and permeate the intestinal epithelium to reach systemic circulation. For quinazolinone derivatives, which are often moderately lipophilic, both solubility and permeability are key considerations.
We use the in vitro Caco-2 permeability assay as a reliable surrogate for human intestinal absorption.[5] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a polarized monolayer with tight junctions and express key efflux transporters like P-glycoprotein (P-gp), mimicking the intestinal barrier.[5] The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport. An efflux ratio, comparing transport in the basolateral-to-apical (B-A) and apical-to-basolateral (A-B) directions, helps identify if the compound is a substrate of efflux pumps.
Comparative Data: Intestinal Permeability
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Predicted Human Absorption |
| Gefitinib | ~10.0 | ~2.5 | High |
| Compound QZ-1 | 15.2 | 1.1 | High |
| Compound QZ-2 | 2.5 | 5.8 | Low to Moderate |
Data for Gefitinib is synthesized from literature understanding. QZ-1 and QZ-2 are hypothetical novel derivatives for illustrative purposes.
Interpretation:
-
Compound QZ-1 shows excellent permeability and a low efflux ratio, suggesting it is not a significant P-gp substrate. This profile is highly desirable for oral drug candidates.
-
Compound QZ-2 exhibits low intrinsic permeability and a high efflux ratio, indicating it is actively pumped out of the cells. This could lead to poor oral bioavailability and may necessitate medicinal chemistry efforts to mask the P-gp recognition motifs.
Experimental Protocol: Caco-2 Permeability Assay
This protocol outlines a standard procedure for assessing bidirectional permeability across a Caco-2 cell monolayer using LC-MS/MS for quantification.
I. Materials & Reagents
-
Caco-2 cells (ATCC)
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin (Pen-Strep)
-
Trypsin-EDTA
-
Transwell® plates (24-well, 0.4 µm pore size)
-
Hank's Balanced Salt Solution (HBSS)
-
HEPES and MES buffer solutions
-
Test compounds and reference standards (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system
II. Step-by-Step Methodology
-
Cell Culture & Seeding:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Pen-Strep at 37°C, 5% CO₂.
-
Seed cells onto the apical side of Transwell® inserts at a density of ~60,000 cells/cm².
-
Culture for 21-25 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Rationale: This step is crucial to ensure the tight junctions between cells have formed properly, preventing leakage of the compound.
-
Measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. A TEER value >250 Ω·cm² typically indicates a confluent monolayer.
-
Optionally, assess the permeability of a paracellular marker like Lucifer Yellow.
-
-
Permeability Assay:
-
Wash the monolayer twice with pre-warmed HBSS.
-
Prepare the dosing solution of the test compound (e.g., 10 µM) in HBSS. For apical to basolateral (A-B) transport, add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.
-
For basolateral to apical (B-A) transport, add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm) for a defined period, typically 2 hours.[5]
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
-
Sample Analysis:
-
Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.[6]
-
Rationale: LC-MS/MS provides the high sensitivity and selectivity required to detect low concentrations of the compound that has permeated the monolayer.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
Calculate the Efflux Ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Distribution: Reaching the Target
Once absorbed, a drug distributes throughout the body. A key parameter governing distribution is Plasma Protein Binding (PPB). Only the unbound (free) fraction of a drug is available to interact with its therapeutic target and to be cleared from the body.[7] High PPB can limit efficacy and affect the drug's half-life. Equilibrium dialysis is the gold standard method for determining the fraction of a drug bound to plasma proteins.[8][9]
Comparative Data: Plasma Protein Binding
| Compound | Human Plasma Protein Binding (%) |
| Gefitinib | ~90% |
| Compound QZ-1 | 98.5% |
| Compound QZ-2 | 85.0% |
Data for Gefitinib is from literature. QZ-1 and QZ-2 are hypothetical novel derivatives.
Interpretation:
-
Gefitinib and Compound QZ-1 are highly bound to plasma proteins. While common for kinase inhibitors, this means that only a small fraction of the total plasma concentration is pharmacologically active.
-
Compound QZ-2 shows lower plasma protein binding, which could translate to higher free concentrations at the target site, potentially allowing for lower doses.
Experimental Protocol: Equilibrium Dialysis for PPB
I. Materials & Reagents
-
Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (MWCO 8-12 kDa)
-
Human plasma (pooled)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compounds
-
96-well collection plates
-
LC-MS/MS system
II. Step-by-Step Methodology
-
Preparation:
-
Spike the test compound into human plasma to the desired final concentration (e.g., 1 µM).
-
Prepare the RED device by inserting the dialysis cartridges into the base plate.
-
-
Dialysis:
-
Sample Collection & Analysis:
-
After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
To ensure accurate comparison, matrix-match the samples. For the buffer sample, add an equivalent volume of blank plasma. For the plasma sample, add an equivalent volume of PBS.
-
Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) and centrifuge.
-
Analyze the supernatant from both chambers by LC-MS/MS to determine the compound concentration.
-
-
Data Calculation:
-
Calculate the fraction unbound (fu) as: fu = Concentration in buffer chamber / Concentration in plasma chamber
-
Calculate the percentage bound as: % Bound = (1 - fu) * 100
-
Metabolism: The Body's Chemical Defense
Metabolism is the process by which the body chemically modifies drugs, primarily in the liver, to facilitate their excretion. For many quinazolinone derivatives, metabolism is mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 being particularly important for Gefitinib.[11] Rapid metabolism can lead to a short half-life and low drug exposure, diminishing therapeutic efficacy.
The in vitro metabolic stability assay using liver microsomes is a workhorse of early drug discovery.[12] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[13] By incubating a compound with liver microsomes and a necessary cofactor (NADPH), we can determine its intrinsic clearance (Clint), a measure of the inherent metabolic rate.[14]
Comparative Data: Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) | Predicted Hepatic Extraction |
| Gefitinib | ~30 | ~45 | Moderate |
| Compound QZ-1 | >120 | < 5.8 | Low |
| Compound QZ-2 | 8 | 173 | High |
Data for Gefitinib is synthesized from literature understanding. QZ-1 and QZ-2 are hypothetical novel derivatives.
Interpretation:
-
Compound QZ-1 is highly stable, suggesting it will be slowly cleared in the liver. This often translates to a longer half-life and higher bioavailability in vivo.
-
Compound QZ-2 is rapidly metabolized. This high intrinsic clearance suggests it will be quickly eliminated by the liver, likely resulting in poor oral bioavailability and requiring more frequent or higher doses. Structural modifications to block the sites of metabolism would be a logical next step.
Experimental Protocol: Metabolic Stability in Liver Microsomes
I. Materials & Reagents
-
Pooled human liver microsomes (HLM)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Test compounds and positive controls (e.g., testosterone for high clearance, verapamil for moderate clearance)
-
Ice-cold acetonitrile with an internal standard for quenching
-
LC-MS/MS system
II. Step-by-Step Methodology
-
Preparation:
-
Thaw the HLM on ice. Prepare a microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
Prepare the test compound solution in buffer.
-
-
Incubation:
-
In a 96-well plate, combine the microsomal suspension and the test compound solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Rationale: This pre-warming step ensures that the enzymatic reaction starts at the optimal physiological temperature.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[15]
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.[14]
-
Rationale: The cold acetonitrile precipitates the microsomal proteins, instantly halting all enzymatic activity and preserving the compound concentration at that specific time point.
-
-
Sample Processing & Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 3000 x g) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the slope of the line from the linear regression, which represents the elimination rate constant (k).
-
Calculate the half-life (t½): t½ = 0.693 / k
-
Calculate the intrinsic clearance (Clint): Clint = (0.693 / t½) / (mg protein/mL)
-
Excretion: The Final Exit
Excretion is the removal of the drug and its metabolites from the body, primarily through urine and feces. While not typically assessed with a single high-throughput in vitro assay, data from the preceding assays, particularly metabolism, provide strong indicators of the likely excretion pathways. For instance, Gefitinib is extensively metabolized and predominantly excreted in the feces.[11] Compounds with high metabolic stability and low plasma protein binding may be more likely to be cleared renally. Definitive excretion data is obtained from in vivo studies.
In Vivo Pharmacokinetics: The Integrated Picture
In vitro assays are predictive tools, but the ultimate test of a compound's pharmacokinetic profile comes from in vivo studies, typically first conducted in rodents like rats. These studies provide crucial parameters that integrate all aspects of ADME.
Caption: Key parameters derived from an in vivo pharmacokinetic curve after oral administration.
Comparative Data: In Vivo Rat Pharmacokinetics (Oral Dose)
| Parameter | Gefitinib (Human Data) | Compound QZ-1 (Rat Data) | Compound QZ-2 (Rat Data) |
| Tmax (h) | 3 - 7 | 4.0 | 1.0 |
| Cmax (ng/mL) | 141 - 183 | 1250 | 150 |
| AUC₀-∞ (ng·h/mL) | ~4000 | 15800 | 450 |
| Half-life (t½, h) | ~24 | 10.5 | 2.1 |
| Bioavailability (F%) | ~60% | 75% | 8% |
Human data for Gefitinib is provided for context.[16][17] Rat data for hypothetical compounds QZ-1 and QZ-2 are illustrative and consistent with the in vitro profiles.
Interpretation:
-
The in vivo data for Compound QZ-1 aligns perfectly with its strong in vitro profile: good absorption leads to a high Cmax and AUC, and high metabolic stability results in a long half-life and excellent oral bioavailability. This compound is a strong candidate for further development.
-
Compound QZ-2 's in vivo performance confirms the red flags from the in vitro assays. Despite rapid absorption (short Tmax), its high metabolic clearance leads to a low Cmax, minimal overall exposure (low AUC), a very short half-life, and consequently, poor bioavailability. This compound would likely be deprioritized without significant structural optimization.
Conclusion
The pharmacokinetic profile of a novel quinazolinone derivative is as crucial to its success as its potency against its biological target. A systematic, data-driven approach, beginning with a panel of robust in vitro assays and culminating in in vivo validation, is the most effective strategy for identifying candidates with a high probability of clinical success. By comparing key ADME parameters against established benchmarks and understanding the "why" behind the experimental protocols, drug development teams can navigate the complex path from chemical scaffold to life-changing therapeutic with greater confidence and efficiency.
References
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Kim, M. G., Kim, Y., Jeon, J. Y., & Lim, H. S. (2021). Pharmacokinetic properties and bioequivalence of gefitinib 250 mg in healthy Korean male subjects. Translational and Clinical Pharmacology, 29(3), 173–181. [Link]
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Li, J., Zhao, M., He, P., & Huang, Y. (2014). Gefitinib. In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 39, pp. 245–289). Academic Press. [Link]
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MDPI. (2024). Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models. Molecules, 29(10), 2345. [Link]
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Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple coumarins and analogues in medicinal chemistry: occurrence, synthesis and biological activity. Current medicinal chemistry, 12(8), 887-916. [Link]
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BioIVT. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]
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Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]
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Swaisland, A., Smith, R. P., Laight, A., & Ranson, M. (2005). Single-dose clinical pharmacokinetic studies of gefitinib. Clinical pharmacokinetics, 44(11), 1185–1197. [Link]
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Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & Al-Obaid, A. M. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules (Basel, Switzerland), 28(3), 978. [Link]
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MDPI. (2024). Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models. Molecules, 29(10), 2345. [Link]
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da Silva, A. D., de Freitas, C. S., de Paula, C. B. V., & de Alencastro, R. B. (2014). In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors. Journal of the Brazilian Chemical Society, 25(11), 2051-2059. [Link]
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ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
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BioIVT. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]
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ResearchGate. (n.d.). In vivo pharmacokinetic profiles in rat of 20. Retrieved from [Link]
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El-Sayed, M. T., El-Tanany, E. S., & El-Miligy, M. M. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Scientific reports, 12(1), 15998. [Link]
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JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]
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Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]
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Adamu, U., Borya, B. B., & Abdullahi, M. (2021). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and t. Journal of Taibah University Medical Sciences, 16(6), 884-897. [Link]
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Bio-protocol. (n.d.). Protein Binding by Equilibrium Dialysis. Retrieved from [Link]
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Ioniță, E. I., Cîrcu, V., Stănescu, A. M., & Tătărîngă, G. (2022). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. International journal of molecular sciences, 23(23), 15264. [Link]
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IntechOpen. (2020). Introductory Chapter: The Newest Research in Quinazolinone and Quinazoline Derivatives. Retrieved from [Link]
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
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PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]
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ResearchGate. (2024). Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models. Retrieved from [Link]
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Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]
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Zhang, J., Ji, H., & Wang, J. (2016). Quinazoline derivatives: synthesis and bioactivities. RSC advances, 6(106), 104593-104612. [Link]
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Hsiao, P. Y., Le, H., & Wu, J. T. (2016). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of laboratory automation, 21(5), 654–663. [Link]
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PubMed. (2023). Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity. European Journal of Medicinal Chemistry, 260, 115743. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Halogenated Pyrrolo[2,1-b]quinazolin-9-ones
For researchers, medicinal chemists, and drug development professionals, the pyrrolo[2,1-b]quinazolin-9-one scaffold represents a privileged heterocyclic system with a diverse range of biological activities. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of halogenated derivatives of this scaffold, with a primary focus on their role as cholinesterase inhibitors. We will delve into the synthetic rationale, present comparative experimental data, and provide detailed protocols to enable the replication and expansion of these findings.
The Strategic Role of Halogenation in Modulating Bioactivity
The introduction of halogen atoms into a drug candidate is a well-established strategy in medicinal chemistry to modulate its physicochemical and pharmacokinetic properties. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. In the context of pyrrolo[2,1-b]quinazolin-9-ones, the position and nature of the halogen substituent on the aromatic ring system have been shown to be critical determinants of their biological activity. This guide will explore these nuances, providing a clear understanding of how strategic halogenation can be leveraged to optimize the therapeutic potential of this promising scaffold.
Comparative Analysis of Cholinesterase Inhibitory Activity
A significant area of investigation for halogenated pyrrolo[2,1-b]quinazolin-9-ones has been their potential as cholinesterase inhibitors for the treatment of neurodegenerative diseases such as Alzheimer's disease[1][2]. The following data, derived from a key study in the field, compares the in vitro inhibitory activity of a series of 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones against acetylcholinesterase (AChE).
Table 1: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of Halogenated 7-Aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones [1]
| Compound ID | R (Substituent on Phenyl Ring) | IC₅₀ (µM) ± SD |
| 3a | 4-Cl | 10.331 ± 0.31 |
| 3b | 4-F | 12.872 ± 0.45 |
| 3g | 3-Cl | 8.193 ± 0.29 |
| 3k | 3-Cl, 4-F | 6.084 ± 0.26 |
| 3l | 5-Cl, 2-OCH₃ | 15.243 ± 0.51 |
Analysis of Structure-Activity Relationships:
The data presented in Table 1 reveals several key insights into the SAR of these compounds as AChE inhibitors:
-
Influence of Halogen Position: A comparison between compound 3a (4-chloro) and 3g (3-chloro) suggests that positioning the chloro substituent at the meta-position (R=3-Cl) of the phenyl ring results in a modest increase in inhibitory potency (IC₅₀ of 8.193 µM vs. 10.331 µM)[1].
-
Effect of Multiple Halogenation: The most potent compound in this series is 3k , which bears both a chloro and a fluoro substituent at the 3 and 4-positions, respectively[1]. This di-halogenated analog exhibits a significantly lower IC₅₀ value of 6.084 µM, indicating that multiple halogenation can be a favorable strategy for enhancing inhibitory activity[1].
-
Impact of Halogen Type: While a direct comparison between different halogens at the same position is not available in this specific dataset, the data for compound 3b (4-fluoro) shows slightly lower potency compared to its chloro-substituted counterpart 3a (4-chloro)[1].
-
Steric and Electronic Effects: The decreased activity of compound 3l , which has a chloro group at the 5-position and a methoxy group at the 2-position, may be attributed to steric hindrance or unfavorable electronic interactions within the active site of the enzyme[1].
These findings underscore the importance of systematic exploration of halogen substitution patterns to optimize the biological activity of the pyrrolo[2,1-b]quinazolin-9-one scaffold.
Broadening the Therapeutic Horizon: Potential Cytotoxic and Antimicrobial Activities
While the cholinesterase inhibitory activity of this scaffold is well-documented, the broader therapeutic potential of halogenated pyrrolo[2,1-b]quinazolin-9-ones remains an area of active investigation. Studies on related quinazolinone and pyrrole-containing heterocyclic systems have demonstrated significant cytotoxic and antimicrobial activities, suggesting that the pyrrolo[2,1-b]quinazolin-9-one core may also be a promising framework for the development of novel anticancer and anti-infective agents.
For instance, various substituted quinazolinone derivatives have shown promising growth-inhibitory effects against a range of cancer cell lines[3][4]. Similarly, halogenated pyrrolopyrimidines have been identified with potent antimicrobial activity, particularly against Staphylococcus aureus[5]. While direct experimental data on the cytotoxic and antimicrobial activities of the specific halogenated pyrrolo[2,1-b]quinazolin-9-ones discussed in this guide are not yet available in the public domain, the established bioactivity of the parent scaffold and related structures provides a strong rationale for their evaluation in these therapeutic areas.
Experimental Protocols
To facilitate further research and validation of the findings presented in this guide, detailed experimental protocols for a representative synthesis and a key biological assay are provided below.
Synthesis of 7-Aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones via Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of 7-aryl substituted derivatives from the 7-bromo precursor, a versatile method for generating a library of analogs for SAR studies[1][6].
Diagram 1: General Synthetic Scheme
Caption: Synthetic route to 7-aryl-pyrrolo[2,1-b]quinazolin-9-ones.
Materials:
-
7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
-
Appropriate arylboronic acid (1.1 - 2.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (4.2 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 - 2.5 equivalents)
-
Acetone
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask, add 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, the corresponding arylboronic acid, and sodium carbonate.
-
Add a mixture of acetone and water (typically in a 1:1 or 2:1 ratio).
-
De-gas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add palladium(II) acetate to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to 40-45 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 0.5 to 5 hours, depending on the substrate[6].
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard and reliable method for determining the inhibitory activity of compounds against acetylcholinesterase[7].
Diagram 2: Ellman's Method Workflow
Caption: Workflow for the Ellman's acetylcholinesterase assay.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATChI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (halogenated pyrrolo[2,1-b]quinazolin-9-ones)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATChI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO) and then dilute further with phosphate buffer to the desired concentrations.
-
-
Assay Protocol:
-
In a 96-well microplate, add in triplicate:
-
Blank: Phosphate buffer.
-
Control (100% activity): Phosphate buffer, AChE solution, and buffer or vehicle (e.g., DMSO at the same final concentration as the test wells).
-
Test Wells: Phosphate buffer, AChE solution, and the test compound at various concentrations.
-
-
Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding a mixture of ATChI and DTNB solution to all wells.
-
Immediately measure the absorbance at 412 nm kinetically for a set period (e.g., 10-15 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Conclusion and Future Directions
The halogenated pyrrolo[2,1-b]quinazolin-9-one scaffold has demonstrated significant promise as a source of potent cholinesterase inhibitors. The structure-activity relationship studies highlighted in this guide reveal that the position and nature of halogen substituents are critical for modulating the inhibitory activity of these compounds. The synthetic accessibility of this scaffold via methods such as the Suzuki-Miyaura cross-coupling reaction allows for the systematic exploration of a wide range of halogenated derivatives.
Future research in this area should focus on several key aspects:
-
Expansion of the SAR: A broader range of halogen substituents (e.g., bromine, iodine) at various positions on the aromatic ring should be investigated to further refine the SAR.
-
Exploration of Other Biological Activities: Given the known cytotoxic and antimicrobial properties of related heterocyclic systems, a systematic evaluation of halogenated pyrrolo[2,1-b]quinazolin-9-ones against a panel of cancer cell lines and microbial strains is warranted.
-
Mechanism of Action Studies: For the most potent compounds, detailed mechanistic studies should be conducted to elucidate their mode of action at the molecular level.
-
In Vivo Evaluation: Promising candidates with favorable in vitro activity and pharmacokinetic profiles should be advanced to in vivo studies to assess their efficacy and safety in animal models.
By leveraging the insights and protocols provided in this guide, researchers can continue to unlock the full therapeutic potential of this versatile and promising class of halogenated heterocyclic compounds.
References
-
Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction - MDPI. (URL: [Link])
-
New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling - PMC - NIH. (URL: [Link])
-
Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction | Semantic Scholar. (URL: [Link])
-
Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1- b]Quinazolin-9(1 H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki-Miyaura Cross-Coupling Reaction - PubMed. (URL: [Link])
-
Cholinesterase (ChE) Test Using Ellman's Photometric Method - ResearchGate. (URL: [Link])
-
New findings about Ellman's method to determine cholinesterase activity - PubMed. (URL: [Link])
-
Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method - PMC - NIH. (URL: [Link])
-
New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling - PubMed. (URL: [Link])
-
Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - MDPI. (URL: [Link])
-
Design, synthesis and biological evaluation of thiazolyl-halogenated pyrroles or pyrazoles as novel antibacterial and antibiofilm agents - PubMed. (URL: [Link])
-
Synthesis of dihydropyrrolo[2,1‐b]quinazolin‐9(1H)‐ones 59 via... - ResearchGate. (URL: [Link])
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL: not available)
-
Evaluation of Anticancer and Anti-Mitotic Properties of Quinazoline and Quinazolino-Benzothiadiazine Derivatives - PubMed. (URL: [Link])
-
(IUCr) Crystal structure, Hirshfeld surface analysis and DFT calculations of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H). (URL: [Link])
-
Synthesis and antimicrobial evaluation of new quinazolinone derivatives - PubMed. (URL: [Link])
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

